Obtustatin
Description
Structure
2D Structure
Properties
Molecular Formula |
C184H284N52O57S8 |
|---|---|
Molecular Weight |
4393 g/mol |
IUPAC Name |
2-[27-amino-1a,35,41,68-tetrakis(4-aminobutyl)-23a-(3-amino-3-oxopropyl)-26a-(3-carbamimidamidopropyl)-12a-[2-[[1-[[1-[2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-21,24,56,59,71,80,95-heptakis(1-hydroxyethyl)-4a,74,83-tris(hydroxymethyl)-89-[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-65-(1H-indol-3-ylmethyl)-50-methyl-38,77-bis(2-methylpropyl)-2a,5a,7a,8,10a,11,17,20,22a,23,25a,26,28a,33,36,39,42,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-pentatriacontaoxo-3,4,14a,15a,18a,19a,29,30-octathia-a,3a,6a,7,8a,10,11a,16,19,21a,22,24a,25,27a,34,37,40,43,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-pentatriacontazahexacyclo[60.44.10.86,32.49,92.012,16.043,47]octacosahectan-9a-yl]acetic acid |
InChI |
InChI=1S/C184H284N52O57S8/c1-86(2)60-112-154(264)207-111(35-20-24-54-188)181(291)235-58-28-39-132(235)171(281)201-89(7)147(257)196-71-136(251)226-142(92(10)242)179(289)232-145(95(13)245)178(288)224-127-82-300-301-84-129(183(293)236-59-29-40-133(236)173(283)214-113(61-87(3)4)155(265)215-119(64-98-43-47-102(248)48-44-98)182(292)234-57-27-37-130(234)170(280)199-73-139(255)256)225-159(269)118(67-138(253)254)213-166(276)125-80-297-296-79-124-165(275)205-109(36-25-55-194-184(191)192)150(260)206-110(49-50-134(190)249)152(262)219-123(164(274)204-107(151(261)208-112)33-18-22-52-186)78-295-294-77-104(189)148(258)227-146(96(14)246)180(290)231-141(91(9)241)175(285)198-72-137(252)233-56-26-38-131(233)172(282)223-126(168(278)222-124)81-298-299-83-128(169(279)228-140(90(8)240)174(284)197-70-135(250)202-106(32-17-21-51-185)149(259)216-120(74-237)163(273)221-125)220-156(266)115(63-97-41-45-101(247)46-42-97)210-158(268)117(66-100-69-193-85-200-100)212-162(272)122(76-239)218-177(287)144(94(12)244)230-160(270)114(62-88(5)6)209-161(271)121(75-238)217-176(286)143(93(11)243)229-153(263)108(34-19-23-53-187)203-157(267)116(211-167(127)277)65-99-68-195-105-31-16-15-30-103(99)105/h15-16,30-31,41-48,68-69,85-96,104,106-133,140-146,195,237-248H,17-29,32-40,49-67,70-84,185-189H2,1-14H3,(H2,190,249)(H,193,200)(H,196,257)(H,197,284)(H,198,285)(H,199,280)(H,201,281)(H,202,250)(H,203,267)(H,204,274)(H,205,275)(H,206,260)(H,207,264)(H,208,261)(H,209,271)(H,210,268)(H,211,277)(H,212,272)(H,213,276)(H,214,283)(H,215,265)(H,216,259)(H,217,286)(H,218,287)(H,219,262)(H,220,266)(H,221,273)(H,222,278)(H,223,282)(H,224,288)(H,225,269)(H,226,251)(H,227,258)(H,228,279)(H,229,263)(H,230,270)(H,231,290)(H,232,289)(H,253,254)(H,255,256)(H4,191,192,194) |
InChI Key |
XXWNADNJWWLFFP-UHFFFAOYSA-N |
Appearance |
White lyophilized solidPurity rate: > 97 %AA sequence: Cys1-Thr-Thr-Gly-Pro-Cys6-Cys7-Arg-Gln-Cys10-Lys-Leu-Lys-Pro-Ala-Gly-Thr-Thr-Cys19-Trp-Lys-Thr-Ser-Leu-Thr-Ser-His-Tyr-Cys29-Thr-Gly-Lys-Ser-Cys34-Asp-Cys36-Pro-Leu-Tyr-Pro-Gly-OHDisulfide bonds: Cys1-Cys10, Cys6-Cys29, Cys7-Cys34 and Cys19-Cys36Length (aa): 41 |
Origin of Product |
United States |
Foundational & Exploratory
Obtustatin's Mechanism of Action on α1β1 Integrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obtustatin, a 41-amino acid disintegrin isolated from the venom of the Vipera lebetina obtusa viper, is a potent and highly selective inhibitor of the α1β1 integrin. Unlike many disintegrins that utilize a common Arginine-Glycine-Aspartate (RGD) motif, this compound employs a unique Lysine-Threonine-Serine (KTS) sequence to exert its inhibitory effects. Its mechanism of action is centered on the allosteric blockade of α1β1 integrin, preventing its interaction with extracellular matrix proteins, primarily collagen IV. This inhibition triggers a cascade of downstream effects, most notably the potent suppression of angiogenesis by inhibiting endothelial cell proliferation and inducing apoptosis. These anti-angiogenic properties underpin its significant oncostatic (anti-tumor) activity observed in various preclinical models. This document provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanism: Selective Inhibition of α1β1 Integrin
This compound is the shortest known disintegrin and is distinguished by its high selectivity for the α1β1 integrin, a primary receptor for collagen IV and a key mediator of angiogenesis.[1][2][3]
Molecular Interaction
The inhibitory activity of this compound is mediated by the KTS motif within its integrin-binding loop.[2][3] This is a notable deviation from the RGD sequence found in many other disintegrins that target different integrins.
Crucially, studies have shown that this compound does not inhibit the binding of the recombinant α1 I-domain to collagen IV.[1][2][4] The I-domain (or inserted domain) is the primary ligand-binding site on the α1 subunit for collagens. This finding strongly suggests that this compound binds to a site on the α1β1 heterodimer that is distinct from the I-domain, thereby acting as an allosteric inhibitor . This binding event induces a conformational change in the integrin, preventing it from effectively binding to its collagen ligands.
Downstream Signaling Consequences
On endothelial cells, the engagement of α1β1 integrin with collagen is critical for transmitting pro-survival and pro-proliferative signals, particularly in response to growth factors like Vascular Endothelial Growth Factor (VEGF). This signaling is mediated through pathways such as the Erk1/2 (p44/42) mitogen-activated protein kinase (MAPK) cascade.[2][4][5]
By blocking the α1β1-collagen interaction, this compound effectively:
-
Inhibits Endothelial Cell Proliferation: It prevents the activation of the Erk1/2 MAPK pathway required for cell cycle progression.[5]
-
Induces Apoptosis: The disruption of survival signals from the extracellular matrix leads to programmed cell death in endothelial cells. This process is caspase-dependent, specifically involving the activation of caspase 8, a key initiator of the extrinsic apoptosis pathway.[1][3][5]
Quantitative Data Presentation
The efficacy and selectivity of this compound have been quantified in numerous studies. The following tables summarize the key data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Interaction | Assay Type | IC₅₀ Value | Reference(s) |
| α1β1 Integrin - Collagen IV | Cell-free binding | 0.8 nM | [2][6] |
| α1β1 Integrin - Collagen IV | Cell adhesion | 2.0 nM | [1][3] |
| α1β1 Integrin - Collagen I | Cell adhesion | 0.5 nM | [1] |
| EP-Obtustatin* vs. α1β1 | Cell adhesion | 30 µM | [2] |
| Synthetic KTS peptide** vs. α1β1 | Cell adhesion | 600 µM | [2] |
| *EP-Obtustatin: Reduced and alkylated form, disrupting disulfide bonds. | |||
| **CWKTSLTSHYS peptide. |
Table 2: Integrin Selectivity Profile of this compound
| Integrin Subtype | Inhibition Observed | Reference(s) |
| α1β1 | Potent Inhibition | [1][2][3][7] |
| α2β1 | No | [2][3] |
| αIIbβ3 | No | [2][3] |
| αvβ3 | No | [2][3] |
| α4β1 | No | [3] |
| α5β1 | No | [3] |
| α6β1 | No | [3] |
| α9β1 | No | [3] |
| α4β7 | No | [3] |
Table 3: In Vivo Anti-Angiogenic and Anti-Tumor Efficacy
| Experimental Model | Effect | Quantitative Result | Reference(s) |
| Chicken Chorioallantoic Membrane (CAM) | Inhibition of FGF2-stimulated angiogenesis | ~80% reduction with 5 µg dose | [2][4] |
| Lewis Lung Carcinoma (Mouse) | Tumor growth reduction | ~50% reduction after 1 week | [2] |
| MV3 Human Melanoma (Nude Mouse) | Tumor growth inhibition | Complete blockade of growth | [3][5] |
| S-180 Sarcoma (Mouse) | Tumor growth inhibition | 33% reduction in tumor weight | [8] |
Physiological Consequences and Therapeutic Potential
The potent and selective inhibition of α1β1 integrin translates into significant physiological effects, primarily anti-angiogenesis and, consequently, anti-tumor activity.
Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This process is highly dependent on the interaction of endothelial cells with the surrounding extracellular matrix. By preventing endothelial cells from adhering to and proliferating on collagen IV—a major component of the vascular basement membrane—this compound effectively halts the neovascularization process.[1][5] This has been demonstrated robustly in CAM assays and various animal models.[2][5][8]
Anti-Tumor Activity
By cutting off the blood supply that tumors need to grow, this compound's anti-angiogenic activity translates directly into a potent oncostatic effect.[5] In preclinical models of melanoma and sarcoma, systemic administration of this compound led to significant reductions in tumor volume, and in some cases, complete tumor regression.[3][5][8] This makes α1β1 integrin an attractive target for cancer therapy, and this compound a promising lead compound.
Key Experimental Protocols
The following sections detail the methodologies used to characterize this compound's mechanism of action.
Cell Adhesion Assay
This assay quantifies the ability of this compound to inhibit the attachment of cells expressing α1β1 integrin to a collagen-coated surface.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with collagen I or collagen IV (e.g., 10 µg/mL in PBS) and incubated overnight at 4°C. Plates are then washed and blocked (e.g., with BSA).
-
Cell Preparation: Cells endogenously expressing or transfected with α1β1 integrin (e.g., K562-α1 cells) are labeled with a fluorescent dye (e.g., Calcein-AM).
-
Inhibition Step: Labeled cells are pre-incubated with varying concentrations of this compound for approximately 15-30 minutes.
-
Adhesion: The cell-inhibitor suspension is added to the collagen-coated wells and incubated for 30-60 minutes at 37°C to allow for cell attachment.
-
Washing: Non-adherent cells are removed by gentle washing with buffer (e.g., HBSS).
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The signal is proportional to the number of adhered cells. Data is plotted to calculate the IC₅₀ value.[2]
Chicken Chorioallantoic Membrane (CAM) Assay
This in vivo assay is a standard method for evaluating pro- and anti-angiogenic agents.
Methodology:
-
Egg Incubation: Fertilized chicken or quail eggs are incubated for 8-10 days to allow for the development of the embryo and the CAM.
-
Windowing: A small window is carefully cut into the eggshell to expose the CAM.
-
Stimulation: A sterile disc or sponge containing an angiogenic stimulator (e.g., FGF2, VEGF, or tumor cells) is placed onto the CAM.[2][4][8]
-
Treatment: this compound (or a control substance like vehicle or a non-functional peptide) is applied topically to the disc or administered systemically.
-
Incubation: The window is sealed, and the eggs are incubated for an additional 2-3 days.
-
Analysis: The CAM is excised and imaged under a microscope. The degree of angiogenesis is quantified by counting the number of new blood vessels growing towards the disc. An angiogenesis index is calculated and compared between treatment groups.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.mpg.de [pure.mpg.de]
An In-depth Technical Guide to Obtustatin: Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtustatin is a 41-amino acid disintegrin isolated from the venom of the Levantine viper (Macrovipera lebetina obtusa).[1][2][3] It is the shortest known disintegrin and is a potent and highly selective inhibitor of α1β1 integrin.[1][2][4][5] Unlike many other disintegrins, this compound does not contain the canonical Arg-Gly-Asp (RGD) sequence for integrin binding, but instead utilizes a Lys-Thr-Ser (KTS) motif.[1][2][4] This unique characteristic contributes to its high specificity for α1β1 integrin. This compound has garnered significant interest in the scientific community for its potent anti-angiogenic properties, making it a promising candidate for further investigation in cancer therapy and other angiogenesis-dependent diseases.[1][3][6][7] This technical guide provides a comprehensive overview of the amino acid sequence, structure, and biological function of this compound, along with detailed experimental protocols and signaling pathway diagrams.
Amino Acid Sequence and Physicochemical Properties
This compound is a single-chain polypeptide composed of 41 amino acids, with a molecular weight of approximately 4393.13 Da.[1] The primary structure is characterized by a high content of cysteine residues, which form four intramolecular disulfide bonds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | CTTGPCCRQCKLKPAGTTCWKTSLTSHYCTGKSCDCPLYPG | [1] |
| Molecular Formula | C184H284N52O57S8 | [1] |
| Molecular Weight | 4393.13 Da | [1] |
| Number of Amino Acids | 41 | [1][2][4] |
| Disulfide Bonds | Cys1-Cys10, Cys6-Cys29, Cys7-Cys34, Cys19-Cys36 | [1] |
| Active Motif | KTS (Lys-Thr-Ser) | [2] |
Three-Dimensional Structure
The three-dimensional structure of this compound in solution has been determined by two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[8] A key feature of its structure is the absence of any regular secondary structure elements like alpha-helices or beta-sheets.[8] The active KTS tripeptide is located on a nine-residue integrin-binding loop, oriented towards the side of the loop.[8] This is in contrast to RGD-containing disintegrins where the active motif is typically at the apex of a hairpin loop.[8] The C-terminal tail of this compound is situated near the active loop, and both regions exhibit conformational flexibility.[8]
Table 2: Structural Statistics from NMR Analysis of this compound
| Parameter | Value | Reference |
| Number of NOE Constraints | 302 (95 long-range, 60 medium, 91 sequential, 56 intra-residue) | [8] |
| Number of Dihedral Angle Restraints | 5 (χ1) | [8] |
| Number of Hydrogen Bonds | 4 | [8] |
| RMSD for Backbone Atoms (20 conformers) | 1.1 Å (all residues), 0.6 Å (29 best-defined residues) | [8] |
Biological Activity and Selectivity
This compound is a highly potent and selective inhibitor of the α1β1 integrin, a major receptor for collagen IV.[1][2][9] Its inhibitory activity is significantly higher for α1β1 compared to other integrins.
Table 3: Inhibitory Activity of this compound against Various Integrins
| Integrin | IC50 (nM) | Method | Reference |
| α1β1 | 0.8 | Cell-free binding assay (solubilized integrin to collagen IV) | [3][10] |
| α1β1 | 2 | Cell adhesion assay (K562 cells to collagen IV) | [9] |
| α2β1 | No inhibition | Cell adhesion and cell-free binding assays | [4] |
| αIIbβ3 | No inhibition | Cell adhesion assay | [4] |
| αvβ3 | No inhibition | Cell adhesion assay | [4] |
| α4β1 | No inhibition | Cell adhesion assay | [4] |
| α5β1 | No inhibition | Cell adhesion assay | [4] |
| α6β1 | No inhibition | Cell adhesion assay | [4] |
| α9β1 | No inhibition | Cell adhesion assay | [4] |
| α4β7 | No inhibition | Cell adhesion assay | [4] |
Anti-Angiogenic and Anti-Tumor Activity
The selective inhibition of α1β1 integrin on endothelial cells by this compound leads to potent anti-angiogenic effects. This has been demonstrated in various in vitro and in vivo models.
Table 4: Summary of this compound's Anti-Angiogenic and Anti-Tumor Effects
| Experimental Model | Treatment/Dose | Observed Effect | Reference |
| Chicken Chorioallantoic Membrane (CAM) Assay | 5 µg | ~80% inhibition of FGF2-stimulated neovascularization | [3] |
| Chicken Chorioallantoic Membrane (CAM) Assay | 90 µM | Significant reduction in new vessel growth towards bFGF2 | [5] |
| Lewis Lung Carcinoma (syngeneic mouse model) | Not specified | Reduced tumor development by half | [2][11] |
| S-180 Sarcoma (mouse model) | Not specified | 33% inhibition of tumor growth | [12] |
| Human Dermal Microvascular Endothelial Cells (dHMVEC) | Not specified | Potent blockage of proliferation and induction of apoptosis | [6] |
Experimental Protocols
Purification of this compound from Vipera lebetina obtusa Venom
This compound can be purified to homogeneity from crude venom using a two-step reverse-phase high-performance liquid chromatography (RP-HPLC) protocol.[4][7]
Protocol:
-
Initial Separation:
-
Dissolve 10 mg of crude Vipera lebetina obtusa venom in 300 µl of 0.1% trifluoroacetic acid (TFA).
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute with a linear gradient of 0-80% acetonitrile in 0.1% TFA over 45 minutes at a flow rate of 2 ml/min.
-
Monitor the elution profile at 280 nm and collect the fraction corresponding to this compound.
-
-
Final Purification:
-
Pool the this compound-containing fractions and dilute with 0.1% TFA.
-
Re-inject the pooled fraction onto the same C18 column.
-
Elute with a shallower linear gradient of 20-80% acetonitrile in 0.1% TFA over 70 minutes.
-
Collect the purified this compound peak.
-
-
Purity Assessment:
-
Assess the purity of the final product by SDS-PAGE and MALDI-TOF mass spectrometry. The expected yield is approximately 12 mg of pure this compound per gram of crude venom.[7]
-
Amino Acid Sequencing by Edman Degradation
The primary structure of this compound can be determined using automated Edman degradation.[4]
Protocol:
-
Reduction and Alkylation:
-
Reduce the disulfide bonds of purified this compound using a reducing agent like dithiothreitol (DTT).
-
Alkylate the free cysteine residues with 4-vinylpyridine to prevent re-oxidation.
-
-
N-terminal Sequencing:
-
Subject the reduced and pyridylethylated this compound to automated Edman degradation using a protein sequencer.
-
In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved, and identified by HPLC.
-
-
Internal Sequencing (if necessary):
-
If the full sequence cannot be obtained from the N-terminus, perform proteolytic digestion of the pyridylethylated this compound (e.g., with endoproteinase Lys-C).
-
Separate the resulting peptide fragments by RP-HPLC.
-
Subject each fragment to automated Edman degradation to obtain internal sequences.
-
-
Sequence Assembly:
-
Align the overlapping peptide sequences to deduce the complete amino acid sequence of this compound.
-
Three-Dimensional Structure Determination by NMR Spectroscopy
The solution structure of this compound can be determined using two-dimensional NMR spectroscopy.[8]
Protocol:
-
Sample Preparation:
-
Dissolve purified this compound in a suitable buffer (e.g., 90% H₂O/10% D₂O at pH 3.0) to a concentration of ~1-2 mM.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra at a high-field spectrometer (e.g., 500, 600, or 800 MHz).
-
Required experiments include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain correlations between amide protons and their attached nitrogens, aiding in backbone assignments.
-
¹H-¹³C HSQC: To obtain correlations between protons and their directly attached carbons.
-
-
-
Resonance Assignment:
-
Use the combination of COSY, TOCSY, and HSQC spectra to assign the chemical shifts of all protons, nitrogens, and carbons to specific atoms in the amino acid sequence.
-
-
Structural Restraint Generation:
-
Integrate the cross-peak volumes in the NOESY spectra to derive inter-proton distance restraints.
-
Measure scalar coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
-
-
Structure Calculation and Refinement:
-
Use a molecular dynamics program (e.g., DYANA, CONGEN) to calculate an ensemble of 3D structures that satisfy the experimental restraints.
-
Refine the calculated structures using simulated annealing protocols.
-
-
Structure Validation:
-
Assess the quality of the final structure ensemble using programs that check for stereochemical correctness and agreement with the experimental data.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Characterization
Caption: Workflow for the purification and characterization of this compound.
Signaling Pathway of this compound-Induced Apoptosis in Endothelial Cells
Caption: this compound's mechanism of inducing apoptosis in endothelial cells.
Conclusion
This compound stands out as a unique disintegrin due to its small size, non-RGD integrin-binding motif, and high selectivity for α1β1 integrin. Its potent anti-angiogenic activity, mediated by the induction of apoptosis in endothelial cells, makes it a valuable tool for studying the role of α1β1 integrin in physiological and pathological processes. Furthermore, the detailed understanding of its structure and function provides a solid foundation for the development of novel therapeutics targeting angiogenesis-dependent diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other disintegrins.
References
- 1. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 2. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Edman degradation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a potent selective inhibitor of alpha1beta1 integrin in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The KTS Motif of Obtustatin: A Potent and Selective Modulator of α1β1 Integrin Function
Abstract
Obtustatin, a 41-amino acid disintegrin isolated from the venom of the Vipera lebetina obtusa viper, represents a unique class of integrin inhibitors. Unlike many disintegrins that utilize the common Arginine-Glycine-Aspartate (RGD) motif, this compound employs a Lysine-Threonine-Serine (KTS) motif to exert its biological effects. This technical guide provides an in-depth analysis of the biological function of the KTS motif in this compound, focusing on its highly potent and selective inhibition of α1β1 integrin. We will explore the downstream signaling pathways modulated by this interaction, leading to significant anti-angiogenic and anti-tumor activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the α1β1 integrin pathway.
Introduction: The Unconventional KTS Motif
Integrins, a family of transmembrane heterodimeric receptors, are pivotal mediators of cell-extracellular matrix (ECM) and cell-cell interactions, playing crucial roles in a myriad of physiological and pathological processes, including angiogenesis and tumor metastasis. The α1β1 integrin, a receptor primarily for collagens, is a key player in the formation of new blood vessels.
Disintegrins are a family of small, cysteine-rich proteins found in the venom of various snake species. While the majority of characterized disintegrins contain the RGD motif to target integrins such as αvβ3 and αIIbβ3, a distinct subgroup utilizes alternative motifs. This compound is a prime example, featuring a KTS sequence within its active loop that confers a remarkable specificity for the α1β1 integrin.[1][2] This unique targeting mechanism has positioned this compound as a valuable tool for studying α1β1 biology and as a promising candidate for anti-angiogenic therapies.
The KTS Motif and α1β1 Integrin Inhibition: A Quantitative Perspective
The KTS motif is the cornerstone of this compound's biological activity, enabling it to potently and selectively inhibit the binding of α1β1 integrin to its primary ligand, collagen IV.[1][3] This inhibitory action has been quantified in various in vitro assays, demonstrating the high affinity of this interaction.
| Parameter | Value | Assay | Reference |
| IC50 (α1β1 integrin binding to Collagen IV) | 0.8 nM | Cell-free assay | [1] |
| IC50 (α1β1 integrin binding to Collagen IV) | 2 nM | Cell adhesion assay | [3] |
| Selectivity | No significant inhibition of α2β1, αIIbβ3, αvβ3, α4β1, α5β1, α6β1, α9β1, and α4β7 integrins | Various cell adhesion assays | [1] |
Table 1: Quantitative analysis of this compound's inhibitory activity. The table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for α1β1 integrin and its selectivity over other integrins.
Biological Functions Stemming from α1β1 Integrin Inhibition
The selective blockade of α1β1 integrin by the KTS motif of this compound triggers a cascade of anti-angiogenic and anti-tumor effects.
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The α1β1 integrin is highly expressed on activated endothelial cells and plays a crucial role in this process. By binding to α1β1, this compound effectively disrupts the ability of endothelial cells to interact with the surrounding collagenous matrix, leading to:
-
Inhibition of Endothelial Cell Proliferation: this compound has been shown to potently block the proliferation of microvascular endothelial cells.[4]
-
Induction of Apoptosis in Endothelial Cells: A key mechanism of this compound's anti-angiogenic effect is the induction of programmed cell death (apoptosis) in endothelial cells. This process is mediated through a caspase-dependent pathway.[4]
Anti-Tumor Activity
The anti-angiogenic properties of this compound translate into significant anti-tumor effects in preclinical models. By cutting off the blood supply to tumors, this compound can inhibit tumor growth and metastasis.[2][4]
Signaling Pathways Modulated by the KTS Motif
The interaction of this compound's KTS motif with α1β1 integrin on endothelial cells initiates a specific downstream signaling cascade that culminates in apoptosis. The primary pathway implicated is the extrinsic pathway of apoptosis .
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The First Snake Venom KTS/Disintegrins-Integrin Interactions Using Bioinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid sequence and homology modeling of this compound, a novel non-RGD-containing short disintegrin isolated from the venom of Vipera lebetina obtusa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Obtustatin in Blocking Collagen IV Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of obtustatin, a disintegrin isolated from the venom of the Vipera lebetina obtusa snake, and its potent and selective role in blocking the binding of α1β1 integrin to collagen IV. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a 41-amino acid, non-RGD disintegrin that acts as a highly selective antagonist of the α1β1 integrin, a key receptor for collagen IV primarily expressed on endothelial cells.[1][2][3] Unlike many other disintegrins that utilize an Arginine-Glycine-Aspartate (RGD) motif to bind integrins, this compound employs a Lysine-Threonine-Serine (KTS) sequence within its active loop.[2][4] By binding to the α1β1 integrin, this compound competitively inhibits the interaction between endothelial cells and collagen IV, a critical component of the vascular basement membrane.[2][4] This blockade disrupts downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of angiogenesis (the formation of new blood vessels) and the induction of apoptosis.[4][5]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key half-maximal inhibitory concentrations (IC50) and selectivity data.
Table 1: Inhibitory Potency of this compound against α1β1 Integrin
| Assay Type | Ligand | IC50 Value | Reference |
| Cell-free binding | Collagen IV | 0.8 nM | |
| Cell adhesion (α1-K562 cells) | Collagen IV | 2 nM | [2][4] |
| Cell adhesion (PC12 cells) | Collagen IV | ~2 nM | [6] |
Table 2: Selectivity of this compound for α1β1 Integrin
| Integrin Subtype | Inhibition Observed | Reference |
| α2β1 | No | [3][4] |
| αIIbβ3 | No | [4] |
| αvβ3 | No | [4] |
| α4β1 | No | [4] |
| α5β1 | No | [4] |
| α6β1 | No | [4] |
| α9β1 | No | |
| α4β7 | No |
Signaling Pathway Inhibition
Binding of collagen IV to α1β1 integrin on endothelial cells, often in concert with growth factors like VEGF, activates the Ras/Raf/MEK/ERK signaling cascade, also known as the MAPK pathway.[5][7][8] This pathway is fundamental for promoting gene expression related to cell proliferation and survival. This compound, by blocking the initial ligand-integrin interaction, prevents the activation of this cascade. This leads to a downstream reduction in endothelial cell proliferation and can trigger the extrinsic, caspase-8 dependent pathway of apoptosis.[5]
This compound blocks collagen IV-α1β1 binding, inhibiting the pro-survival MAPK/ERK pathway.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
Purification of this compound from Viper Venom
This compound is purified from the crude venom of Vipera lebetina obtusa using a two-step reverse-phase high-performance liquid chromatography (RP-HPLC) process.[1][2]
Protocol:
-
Initial Separation: Dissolve 10 mg of crude venom in 300 µl of 0.1% trifluoroacetic acid (TFA). Inject the solution onto a C18 RP-HPLC column.
-
Elution Step 1: Elute the proteins using a linear gradient of 0-80% acetonitrile in 0.1% TFA over 45 minutes at a flow rate of 2 ml/min. Collect fractions and identify the this compound-containing fraction by mass spectrometry or activity assay.
-
Second Purification: Pool the this compound-containing fractions (approx. 1 mg), dilute in 500 µl of 0.1% TFA, and reapply to the same C18 column.
-
Elution Step 2: Elute using a shallower acetonitrile gradient, for example, 20-80% over 70 minutes, to achieve high purity.
-
Verification: Confirm the purity and identity of the final product using SDS-PAGE and MALDI-TOF mass spectrometry. The expected molecular mass is approximately 4394.2 Da.[2]
Workflow for the two-step RP-HPLC purification of this compound.
Cell Adhesion Assay
This assay quantifies the ability of this compound to inhibit the adhesion of cells expressing α1β1 integrin to immobilized collagen IV.[9][10][11]
Protocol:
-
Plate Coating: Coat wells of a 96-well microtiter plate with 10 µg/mL collagen type IV in a suitable buffer (e.g., 0.02 M acetic acid) overnight at 4°C.
-
Blocking: Wash the wells with phosphate-buffered saline (PBS) and block non-specific binding sites by incubating with 1% bovine serum albumin (BSA) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 5 mM MgCl2) for 1 hour at room temperature.
-
Cell Preparation: Use a cell line expressing α1β1 integrin, such as K562 cells transfected with the α1 subunit (α1-K562).[9] Label the cells with a fluorescent dye (e.g., CMFDA) for quantification, if desired. Resuspend the cells in serum-free medium.
-
Inhibition: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Adhesion: Add the cell suspension (e.g., 3 x 10^5 cells/well) to the coated and blocked wells. Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.
-
Quantification:
-
Staining Method: Fix the remaining adherent cells with glutaraldehyde or methanol, stain with 0.1% crystal violet, and wash away excess stain. Solubilize the stain with a detergent and measure the absorbance at ~595 nm.
-
Fluorescence Method: If cells are pre-labeled, lyse the cells and measure the fluorescence in a plate reader.
-
-
Analysis: Plot the absorbance or fluorescence against the this compound concentration and determine the IC50 value.
Solid-Phase Binding Assay
This cell-free assay directly measures the inhibitory effect of this compound on the binding of soluble α1β1 integrin to immobilized collagen IV.[12][13]
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with collagen type IV (e.g., 2.5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells and block with a non-specific protein solution (e.g., 1% BSA in TBS) for 1-3 hours at room temperature.
-
Binding Reaction:
-
Prepare a solution of purified, soluble α1β1 integrin.
-
In separate tubes, mix the soluble integrin with a serial dilution of this compound.
-
Add these mixtures to the collagen-coated wells.
-
Incubate for 2-3 hours at 37°C to allow binding.
-
-
Washing: Aspirate the wells and wash thoroughly (3-5 times) with a wash buffer (e.g., TBS with 0.05% Tween 20) to remove unbound integrin.
-
Detection:
-
Add a primary antibody specific for the α1 or β1 integrin subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Alternatively, if the soluble integrin is biotinylated, add streptavidin-HRP.
-
-
Signal Development: Add a chromogenic HRP substrate (e.g., TMB). Stop the reaction with acid (e.g., 2 N H2SO4) and read the absorbance at 450 nm.
-
Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Chicken Chorioallantoic Membrane (CAM) Angiogenesis Assay
The CAM assay is an in vivo model used to assess the anti-angiogenic activity of this compound.[14][15][16]
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs in a humidified incubator at 37°C for 8-10 days.
-
Windowing: Create a small window (approx. 1 cm²) in the eggshell to expose the CAM, taking care not to damage the underlying membrane.
-
Stimulation & Inhibition:
-
Place a sterile filter paper disc or a carrier sponge soaked with an angiogenic stimulator (e.g., FGF2 or VEGF) onto the CAM.
-
On the same or an adjacent disc, apply this compound at the desired concentration. A control group should receive the stimulator without this compound.
-
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.
-
Observation & Quantification:
-
Re-open the window and observe the blood vessel formation around the disc.
-
Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area or by measuring the total blood vessel length using image analysis software.
-
-
Analysis: Compare the extent of angiogenesis in the this compound-treated group to the control group to determine the percentage of inhibition.
Workflow for the Chicken Chorioallantoic Membrane (CAM) assay.
Conclusion
This compound is a potent and highly selective inhibitor of the α1β1 integrin-collagen IV interaction. Its unique KTS-based mechanism provides a valuable tool for studying the role of α1β1 in angiogenesis and represents a promising scaffold for the development of novel anti-angiogenic and anti-cancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for the purification, characterization, and in vivo evaluation of this compound and similar α1β1 integrin antagonists.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Amino acid sequence and homology modeling of this compound, a novel non-RGD-containing short disintegrin isolated from the venom of Vipera lebetina obtusa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a potent selective inhibitor of alpha1beta1 integrin in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The α1β1 and α2β1 Integrins Provide Critical Support for Vascular Endothelial Growth Factor Signaling, Endothelial Cell Migration, and Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The alpha(1)beta(1) and alpha(2)beta(1) integrins provide critical support for vascular endothelial growth factor signaling, endothelial cell migration, and tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Collagen IV-β1-Integrin Influences INS-1 Cell Insulin Secretion via Enhanced SNARE Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiologics.com [cellbiologics.com]
- 12. A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Anti-Angiogenic Properties of Obtustatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obtustatin, a 41-amino acid disintegrin isolated from the venom of the Vipera lebetina obtusa, is a potent and highly selective inhibitor of α1β1 integrin.[1][2] This technical guide provides a comprehensive overview of the anti-angiogenic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, angiogenesis, and drug development.
Mechanism of Action: Targeting the α1β1 Integrin
This compound exerts its anti-angiogenic effects primarily through the specific inhibition of the α1β1 integrin, a collagen receptor highly expressed on the surface of proliferating endothelial cells.[3] Unlike many other disintegrins, this compound does not contain the common RGD (Arginine-Glycine-Aspartate) motif, but instead utilizes a KTS (Lysine-Threonine-Serine) sequence in its active loop to bind to α1β1 integrin.[1][2]
By binding to α1β1 integrin, this compound disrupts the crucial interactions between endothelial cells and the extracellular matrix (ECM), particularly collagen type IV, a major component of the basement membrane.[4] This disruption triggers a cascade of intracellular events that ultimately inhibit angiogenesis. The key mechanisms include:
-
Inhibition of Endothelial Cell Proliferation: this compound potently blocks the proliferation of microvascular endothelial cells. This effect is independent of the specific pro-angiogenic agonist, as it has been shown to inhibit proliferation induced by both Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF2).[3] The binding of this compound to α1β1 integrin is believed to interfere with the downstream signaling necessary for cell cycle progression, including the Erk1/2 MAPK pathway.[3]
-
Induction of Apoptosis: A significant aspect of this compound's anti-angiogenic activity is its ability to induce apoptosis, or programmed cell death, in endothelial cells.[3] This process is initiated through the extrinsic apoptosis pathway, involving the activation of caspase-8 and subsequently caspase-3.[3] This phenomenon, sometimes referred to as "integrin-mediated death," occurs when the survival signals normally provided by integrin-ECM interactions are blocked.[3]
Signaling Pathway of this compound's Anti-Angiogenic Action
Quantitative Data on Anti-Angiogenic Effects
The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay | Cell Type/System | IC50 / Effect | Reference(s) |
| α1β1 Integrin Inhibition | Cell-free binding assay | Solubilized α1β1 integrin and collagen type IV | 0.8 nM | [4] |
| Cell adhesion assay | α1K562 cells to collagen IV | ~2 nM | [1] | |
| Endothelial Cell Proliferation | BrdUrd assay | Dermal Human Microvascular Endothelial Cells (dHMVEC) | Potent inhibition of proliferation induced by 2% FBS and VEGF | [3] |
| Apoptosis Induction | Annexin V assay, Caspase-3 & -8 activation | dHMVEC | Significant induction of apoptosis | [3] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Tumor/Inducer | Treatment | Efficacy | Reference(s) |
| Angiogenesis Inhibition | Chicken Chorioallantoic Membrane (CAM) | FGF2-stimulated | 5 µg this compound | ~80% inhibition of new vessel development | [2][5] |
| Quail Embryonic Model | MV3 human melanoma | 20 µg this compound daily | Significant decrease in tumor size and neovascularization | [3] | |
| Tumor Growth Inhibition | Syngeneic Mouse Model | B16F10 melanoma | 2.5 mg/kg and 5 mg/kg (i.v.) | ~40% and ~65% decrease in tumor size, respectively | [3] |
| Nude Mouse Model | MV3 human melanoma | i.v. administration | Complete blockage of cancer growth | [1][3] | |
| Syngeneic Mouse Model | Lewis lung carcinoma | Therapeutic treatment | Up to 50% reduction in tumor size after 1 week | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-angiogenic properties of this compound.
Endothelial Cell Proliferation Assay (BrdUrd Assay)
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA of proliferating cells.
Workflow:
Protocol:
-
Cell Seeding: Seed dermal human microvascular endothelial cells (dHMVEC) in a 96-well plate at a density of 5 x 103 cells/well in complete endothelial cell growth medium.
-
Serum Starvation: After 24 hours, replace the medium with a serum-free medium and incubate for another 24 hours to synchronize the cells.
-
Stimulation and Treatment: Add fresh serum-free medium containing a pro-angiogenic stimulus (e.g., 50 ng/mL VEGF or 2% FBS) and varying concentrations of this compound. Include control wells with the stimulus alone.
-
BrdU Labeling: After 24 hours of incubation, add BrdU to each well and incubate for an additional 4-6 hours.
-
Detection: Following the manufacturer's instructions for a commercial BrdU assay kit, fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Quantification: Add the enzyme substrate and measure the absorbance using a microplate reader. The intensity of the color is proportional to the amount of incorporated BrdU.
-
Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration relative to the control.
Apoptosis Assays (Annexin V and Caspase Activity)
3.2.1. Annexin V Staining for Early Apoptosis
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol:
-
Cell Treatment: Culture dHMVEC to near confluence and treat with this compound (e.g., 2 µM) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Staining: Resuspend the cells in binding buffer and add FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, viability dye-negative cells are considered to be in the early stages of apoptosis.
3.2.2. Caspase-3 and Caspase-8 Activity Assays
These colorimetric or fluorometric assays measure the activity of key executioner (caspase-3) and initiator (caspase-8) caspases.
Protocol:
-
Cell Lysis: Treat dHMVEC with this compound, and then lyse the cells to release intracellular proteins.
-
Assay Reaction: Add the cell lysate to a reaction mixture containing a caspase-specific substrate conjugated to a chromophore or fluorophore.
-
Detection: Incubate the mixture to allow the active caspases to cleave the substrate, releasing the reporter molecule.
-
Quantification: Measure the absorbance or fluorescence using a plate reader. The signal intensity is proportional to the caspase activity.
Chicken Chorioallantoic Membrane (CAM) Assay for In Vivo Angiogenesis
The CAM assay is a widely used in vivo model to study angiogenesis.
Workflow:
Protocol:
-
Egg Preparation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3, create a small window in the eggshell to expose the chorioallantoic membrane.
-
Application of Test Substance: On embryonic day 10, place a sterile filter paper disc or a silicone ring onto the CAM. Apply a solution of an angiogenic inducer (e.g., 400 ng FGF2) and the test substance (e.g., 90 µM this compound) onto the disc.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
-
Analysis: After incubation, photograph the CAM under a stereomicroscope.
-
Quantification: Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc.
In Vivo Melanoma Model
This model assesses the anti-tumor and anti-angiogenic effects of this compound in a living organism.
Protocol:
-
Animal Model: Use immunodeficient (e.g., nude mice for human melanoma cells) or syngeneic mice (e.g., C57BL/6 for B16F10 mouse melanoma cells).
-
Tumor Cell Implantation: Subcutaneously or intravenously inject a suspension of melanoma cells (e.g., 1 x 106 B16F10 or MV3 cells) into the flank of the mice.
-
Treatment: Once tumors are palpable, begin treatment with this compound via intravenous injection at desired doses (e.g., 2.5 mg/kg and 5 mg/kg) on a predetermined schedule (e.g., daily or every other day).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors.
-
Immunohistochemistry: Analyze tumor sections for microvessel density (e.g., by staining for CD31) and apoptosis (e.g., by TUNEL assay) to assess the extent of angiogenesis and cell death within the tumor.
Conclusion
This compound is a highly specific and potent inhibitor of α1β1 integrin with significant anti-angiogenic and anti-tumor properties. Its unique mechanism of action, involving the inhibition of endothelial cell proliferation and the induction of apoptosis, makes it a compelling candidate for further investigation as a potential therapeutic agent in cancer and other angiogenesis-dependent diseases. The experimental protocols detailed in this guide provide a framework for the continued exploration of this compound and other α1β1 integrin inhibitors in preclinical research and drug development.
References
Preliminary Studies on the Anti-Tumor Activity of Obtustatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on the anti-tumor properties of obtustatin, a 41-amino acid disintegrin isolated from the venom of the Levantine viper (Macrovipera lebetina obtusa). This compound stands out as the shortest known monomeric disintegrin and exhibits a potent and selective inhibitory effect on α1β1 integrin, a key receptor involved in angiogenesis. This document summarizes key quantitative data, details common experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows.
Core Mechanism of Action: Anti-Angiogenesis
Preliminary studies consistently indicate that the primary anti-tumor effect of this compound is not due to direct cytotoxicity to cancer cells but rather its potent anti-angiogenic properties.[1][2] this compound selectively inhibits the α1β1 integrin, a collagen receptor highly expressed on proliferating microvascular endothelial cells.[2][3] This inhibition disrupts the process of neovascularization, which is critical for tumor growth and metastasis.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound's anti-tumor activity.
Table 1: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |
| S-180 Sarcoma-bearing mice | Sarcoma S-180 | Not specified | 33% inhibition of tumor growth by weight compared to control. | [1][4] |
| Syngeneic mouse model | Lewis Lung Carcinoma | Not specified | ~50% reduction in tumor development. | [5][6] |
| Nude mice | MV3 Human Melanoma | Intravenous administration | Complete blockage of cancer growth. | [2][7] |
| Syngeneic mouse model | B16F10 Melanoma | 2.5 mg/kg and 5 mg/kg | Significant reduction in tumor development at both dosages. | [2] |
Table 2: In Vitro Activity of this compound
| Assay | Cell Line/System | Measurement | Result | Reference |
| Integrin Binding Assay | Solubilized α1β1 integrin and collagen type IV | IC50 | 0.8 nM | [6] |
| Endothelial Cell Proliferation (BrdUrd assay) | dHMVEC | Inhibition of proliferation induced by 2% FBS, hrVEGF, and vpVEGF | Potent inhibitor | [2] |
| Cytotoxicity Assay | HMVEC-D cells | Cell viability | No cytotoxic activity observed. | [1][4] |
| Apoptosis Assay | Endothelial cells | Caspase activation | Induces caspase-dependent apoptosis. | [2][7] |
| Apoptosis Assay | S-180 sarcoma cells in vivo | Caspase 3, 5, 8, 9 expression | No effect on caspase levels detected. | [1] |
Signaling Pathway and Mechanism of Action
This compound's anti-tumor activity is primarily attributed to its inhibition of the α1β1 integrin on endothelial cells. This interaction disrupts downstream signaling pathways crucial for angiogenesis. The binding of this compound to α1β1 integrin blocks the adhesion of endothelial cells to collagen IV, a major component of the basement membrane.[1] This disruption inhibits endothelial cell proliferation, migration, and the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.[2][6] Some studies suggest that this inhibition of α1β1 integrin can also induce a pro-apoptotic signal in endothelial cells in a caspase-dependent manner.[2][7]
Caption: Proposed signaling pathway for this compound's anti-angiogenic and anti-tumor effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments cited in the preliminary studies of this compound.
In Vivo Tumor Models
1. Sarcoma S-180 Mouse Model:
-
Animal Model: Mice (specific strain often not detailed in summaries).
-
Tumor Induction: Subcutaneous injection of Sarcoma S-180 cells into the right axilla of the mice.[1]
-
Treatment: Administration of this compound (dosage and route not always specified, compared against a PBS control).[1]
-
Endpoint: After a set period, mice are euthanized, and tumors are excised and weighed.[1]
-
Analysis: The percentage of tumor growth inhibition is calculated by comparing the average tumor weight of the this compound-treated group to the control group.[1]
2. Melanoma Mouse Models (B16F10 and MV3):
-
Animal Models: Syngeneic mice for B16F10 cells and nude mice for human MV3 cells.[2]
-
Tumor Induction: Subcutaneous injection of melanoma cells.
-
Treatment: Intravenous administration of this compound at varying dosages (e.g., 2.5 mg/kg and 5 mg/kg).[2]
-
Endpoint: Monitoring of tumor size and weight at the end of the experiment.[2]
-
Analysis: Comparison of tumor growth between treated and control groups.[2]
In Vivo Angiogenesis Assay
Chick Embryo Chorioallantoic Membrane (CAM) Assay:
-
Procedure:
-
Endpoint: After a defined incubation period, the CAM is observed.
-
Analysis: The number of new blood vessel branch points is counted to determine an angiogenesis index.[6] The inhibition is calculated relative to the FGF2-stimulated control.[1]
In Vitro Assays
1. Cell Viability/Proliferation Assay (e.g., IncuCyte System or BrdUrd Assay):
-
Cells: Human Dermal Microvascular Endothelial Cells (HMVEC-D).[1]
-
Procedure:
-
Cells are seeded in culture plates.
-
Cells are treated with various concentrations of this compound in the presence of growth stimuli like Fetal Bovine Serum (FBS) or Vascular Endothelial Growth Factor (VEGF).[2]
-
Cell proliferation is monitored over time using live-cell imaging (IncuCyte) or by measuring the incorporation of BrdUrd.[1][2]
-
-
Analysis: The rate of cell proliferation in this compound-treated wells is compared to that of untreated controls.
2. Western Blot for Caspase Expression:
-
Sample: Protein lysates from tumor tissues.[1]
-
Procedure:
-
Proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane.
-
The membrane is probed with primary antibodies specific for caspases (e.g., caspase 3, 5, 8, 9).[1]
-
A secondary antibody conjugated to a detection enzyme is used for visualization.
-
-
Analysis: The levels of caspase expression in treated versus control tumors are compared to assess the induction of apoptosis.[1]
Caption: A generalized experimental workflow for evaluating the anti-tumor activity of this compound.
Conclusion and Future Directions
The preliminary data strongly suggest that this compound is a promising candidate for anti-cancer therapy due to its potent and specific anti-angiogenic activity.[1] Its mechanism of action, centered on the inhibition of α1β1 integrin, presents a targeted approach to disrupting the tumor microenvironment.[3][4] Future research should focus on comprehensive dose-response studies, pharmacokinetic and pharmacodynamic profiling, and evaluation in a broader range of preclinical tumor models. Further investigation into the precise molecular signaling downstream of α1β1 integrin inhibition will also be critical for optimizing its therapeutic potential.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a potent selective inhibitor of alpha1beta1 integrin in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. smartox-biotech.com [smartox-biotech.com]
Methodological & Application
Application Notes and Protocols for In Vivo Angiogenesis Assays Using Obtustatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the anti-angiogenic properties of obtustatin, a potent and selective inhibitor of α1β1 integrin, using common in vivo angiogenesis assays. This compound, a 41-amino acid disintegrin isolated from the venom of the viper Vipera lebetina obtusa, has demonstrated significant potential in inhibiting neovascularization, a critical process in tumor growth and metastasis.[1][2]
Introduction to this compound's Anti-Angiogenic Activity
This compound exerts its anti-angiogenic effects by specifically targeting the α1β1 integrin, a collagen receptor expressed on endothelial cells.[3] By inhibiting the interaction of α1β1 integrin with collagen IV, a major component of the basement membrane, this compound disrupts endothelial cell adhesion, migration, and proliferation, which are essential steps in the formation of new blood vessels.[1][4] This targeted mechanism makes this compound a valuable tool for angiogenesis research and a potential candidate for anti-cancer therapies.[2][4]
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating the anti-angiogenic effects of this compound in various in vivo models.
Table 1: Efficacy of this compound in the Chick Chorioallantoic Membrane (CAM) Assay
| Angiogenesis Stimulator | This compound Concentration | Incubation Time | Observed Effect | Reference |
| bFGF (400 ng/egg) | 90 µM | 72 hours | Significant reduction in the number of new vessels (<15 µm diameter) growing radially towards the stimulus. | [4] |
| FGF2 | Not specified | Not specified | Potent inhibition of FGF2-stimulated angiogenesis. | [1] |
Table 2: Anti-Tumor and Anti-Angiogenic Efficacy of this compound in Mouse Models
| Mouse Model | Tumor Type | This compound Treatment | Duration of Treatment | Observed Effect | Reference |
| Syngeneic Lewis Lung Carcinoma | Lewis Lung Carcinoma | Therapeutic treatment of established tumors | 1 week | Reduced tumor sizes by up to 50%. | [1] |
| Nude Mice | MV3 Human Melanoma | Intravenous administration | Not specified | Completely blocked cancer growth. | [3] |
| Syngeneic B16F10 | Mouse Melanoma | Not specified | Not specified | Significantly reduced tumor development. | [3] |
Experimental Protocols
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used, robust, and cost-effective in vivo model to study angiogenesis.[5][6] The highly vascularized chorioallantoic membrane of the developing chick embryo provides an ideal system to observe the formation of new blood vessels and the effects of anti-angiogenic compounds.[5][7]
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile phosphate-buffered saline (PBS)
-
Basic fibroblast growth factor (bFGF) or Vascular Endothelial Growth Factor (VEGF) as an angiogenic stimulus
-
This compound solution (e.g., 90 µM in sterile PBS)
-
Silicone rings or gelatin sponges
-
Stereomicroscope
-
Image analysis software
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
Windowing the Eggshell: On embryonic day 3 (E3), create a small hole at the blunt end of the egg and aspirate 2-3 ml of albumen to detach the CAM from the shell. On E4, carefully cut a small window (approximately 1 cm²) in the shell over the CAM.
-
Application of Stimulus and this compound: On embryonic day 10 (E10), place a sterile silicone ring or a gelatin sponge on the CAM.[4]
-
Incubation and Observation: Seal the window with sterile tape and return the eggs to the incubator for 72 hours.[4]
-
Quantification of Angiogenesis: After the incubation period, observe the CAM under a stereomicroscope. Capture images of the area within and around the ring/sponge. Quantify the number of new blood vessels (<15 µm in diameter) growing radially towards the application site.[4] Statistical analysis, such as an unpaired t-test, can be used to compare the control and treatment groups.[4]
Matrigel Plug Assay
The Matrigel plug assay is a common method to assess in vivo angiogenesis in rodents.[8][9] Matrigel, a basement membrane extract, is mixed with an angiogenic stimulus and injected subcutaneously, where it forms a solid plug that supports the ingrowth of new blood vessels.[8][9]
Materials:
-
Matrigel (growth factor reduced)
-
Angiogenic stimulus (e.g., bFGF or VEGF)
-
This compound
-
Mice (e.g., C57BL/6 or nude mice)
-
Sterile, ice-cold syringes and needles
-
Hemoglobin assay kit or immunohistochemistry reagents (e.g., anti-CD31 antibody)
Procedure:
-
Preparation of Matrigel Mixture: On ice, mix Matrigel with the angiogenic stimulus (e.g., 150 ng/mL bFGF) and either this compound (treatment group) or vehicle control (e.g., PBS). Keep all reagents and mixtures on ice to prevent premature gelation of the Matrigel.[8]
-
Subcutaneous Injection: Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.[8]
-
Plug Excision: After a predetermined time (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.[10]
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a commercially available kit. The amount of hemoglobin is proportional to the extent of vascularization.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section.[10] Stain the sections with an endothelial cell-specific marker (e.g., anti-CD31 antibody) to visualize blood vessels. Quantify the vessel density using image analysis software.[10]
-
Corneal Micropocket Assay
The corneal micropocket assay utilizes the naturally avascular cornea of a rodent as a canvas to observe angiogenesis.[11][12] A pellet containing an angiogenic stimulator is implanted into a surgically created pocket in the cornea, and the subsequent vessel growth from the limbus is quantified.[11][13]
Materials:
-
Rodents (e.g., mice or rats)
-
Anesthetic agents
-
Surgical microscope
-
Fine surgical instruments
-
Hydron (poly-HEMA)
-
Sucralfate
-
Angiogenic stimulus (e.g., bFGF or VEGF)
-
This compound
-
Slit-lamp biomicroscope
Procedure:
-
Pellet Preparation: Prepare slow-release pellets by mixing the angiogenic stimulus, sucralfate, and hydron.[11] For the treatment group, incorporate this compound into the pellet mixture.
-
Corneal Pocket Creation: Anesthetize the animal and, under a surgical microscope, create a small, mid-stromal pocket in the cornea using a fine needle or blade.[13]
-
Pellet Implantation: Carefully insert the prepared pellet into the corneal pocket.[11][13]
-
Observation and Quantification: Observe the eyes daily using a slit-lamp biomicroscope. Measure the length and clock hours of vessel ingrowth from the limbus towards the pellet over several days (typically 5-6 days for bFGF or VEGF).[11] The angiogenic response can be quantified by calculating the area of neovascularization.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound's anti-angiogenic activity.
Caption: Workflow for the CAM angiogenesis assay.
Caption: Workflow for the Matrigel plug assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chicken chorioallantoic membrane model in biology, medicine and bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chorioallantoic Membrane (CAM) Assay for the Analysis of Starvation-Induced Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cris.iucc.ac.il [cris.iucc.ac.il]
- 12. The Rabbit Corneal Pocket Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Obtustatin Treatment in In Vivo Melanoma Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of obtustatin, a potent and selective α1β1 integrin inhibitor, in preclinical in vivo studies of melanoma. The protocols are based on established research demonstrating the anti-angiogenic and oncostatic effects of this compound in mouse models of melanoma.
Introduction
This compound, a 41-amino acid disintegrin isolated from the venom of the Vipera lebetina obtusa viper, is a highly selective inhibitor of α1β1 integrin.[1][2] This integrin is expressed on endothelial cells and plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][3] By targeting α1β1 integrin, this compound effectively inhibits angiogenesis, leading to a reduction in tumor growth.[1][3][4] Its mechanism of action involves the induction of apoptosis in endothelial cells in a caspase-dependent manner.[3][4]
Key Applications
-
Investigation of anti-angiogenic therapies in melanoma.
-
Preclinical evaluation of α1β1 integrin inhibitors.
-
Studies on the role of the tumor microenvironment in melanoma progression.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in murine models of melanoma.
Table 1: Efficacy of this compound in B16F10 Syngeneic Mouse Melanoma Model [3]
| Dosage (mg/kg) | Administration Route | Treatment Schedule | Tumor Growth Inhibition |
| 5 | Intravenous (i.v.) | Every other day | ~65% |
| 2.5 | Intravenous (i.v.) | Every other day | ~40% |
| 5 | Intraperitoneal (i.p.) | Not specified | Slight to no significant suppression |
| 2.5 | Intraperitoneal (i.p.) | Not specified | No effect |
Table 2: Efficacy of this compound in Human MV3 Melanoma Xenograft Model (Nude Mice) [3][4]
| Dosage (mg/kg) | Administration Route | Treatment Schedule | Outcome |
| Not specified | Intravenous (i.v.) | Not specified | Complete blockage of cancer growth |
Experimental Protocols
Materials
-
This compound (lyophilized powder)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
B16F10 mouse melanoma cells or other suitable melanoma cell line
-
Syngeneic mice (e.g., C57BL/6 for B16F10 cells) or immunodeficient mice (e.g., nude mice for human melanoma xenografts)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic agent for animal procedures
-
Tissue culture reagents
Preparation of this compound Solution
-
Reconstitute lyophilized this compound in sterile PBS to the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile PBS.
-
Gently vortex to ensure complete dissolution.
-
Filter-sterilize the this compound solution through a 0.22 µm syringe filter into a sterile tube.
-
Prepare final dilutions for injection using sterile PBS. The final injection volume will depend on the mouse weight and the desired dosage. For a 20g mouse receiving a 5 mg/kg dose, the required amount of this compound is 0.1 mg.
In Vivo Melanoma Tumor Model and this compound Treatment
-
Cell Culture and Implantation:
-
Culture B16F10 melanoma cells (or other chosen cell line) under standard conditions.
-
Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
This compound Administration:
-
Randomize mice into treatment and control groups.
-
Begin treatment when tumors have reached the desired size. For example, treatment can start on day 4 post-implantation.[3]
-
Administer this compound intravenously (via the tail vein) at the desired dosage (e.g., 2.5 or 5 mg/kg).
-
Administer an equal volume of sterile PBS to the control group.
-
Continue treatment every other day for a specified period (e.g., until day 12 post-implantation).[3]
-
-
Endpoint and Analysis:
-
Continue monitoring tumor growth and animal well-being throughout the study.
-
At the end of the experiment (e.g., day 18), euthanize the mice.[3]
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for angiogenesis markers like CD31) or snap-frozen for molecular analysis.
-
Visualizations
Signaling Pathway of this compound's Anti-Angiogenic Effect
Caption: this compound inhibits α1β1 integrin, leading to caspase-8 activation and endothelial cell apoptosis, thereby suppressing angiogenesis and tumor growth.
Experimental Workflow for In Vivo this compound Treatment
References
- 1. This compound: a potent selective inhibitor of alpha1beta1 integrin in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Obtustatin as a Selective Inhibitor of α1β1 Integrin-Mediated Cell Adhesion
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound: a potent selective inhibitor of alpha1beta1 integrin in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity of the collagen-binding integrin inhibitors, TC-I-15 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Integrins | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
Application of Obtustatin in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtustatin, a 41-amino acid disintegrin isolated from the venom of the Vipera lebetina obtusa viper, is a potent and selective inhibitor of α1β1 integrin.[1][2][3][4] Unlike many other disintegrins, this compound does not contain the common RGD (arginine-glycine-aspartate) sequence, instead utilizing a KTS (lysine-threonine-serine) motif in its active loop.[1][2][3][4] Its high specificity for α1β1 integrin, a key receptor for collagen IV, makes it a valuable tool for investigating cellular processes involving this integrin, such as angiogenesis, cell migration, and tumor progression.[1][5] Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant in vitro systems compared to traditional 2D cell cultures, as they better mimic the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors.[6][7][8][9] This document provides detailed application notes and protocols for studying the effects of this compound in 3D tumor spheroid models.
Mechanism of Action
This compound selectively binds to α1β1 integrin, thereby inhibiting its interaction with collagen IV, a major component of the basement membrane.[1] This inhibition has been shown to have a potent anti-angiogenic effect by blocking the proliferation and inducing apoptosis in microvascular endothelial cells.[1][5] The administration of this compound has been demonstrated to significantly reduce tumor development in preclinical animal models, including melanoma and Lewis lung carcinoma.[1][3][4][5] The mechanism of its oncostatic effect is primarily attributed to the inhibition of tumor-associated neovascularization.[5]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's activity. These values can serve as a reference for designing experiments in 3D tumor spheroid models.
| Parameter | Value | Cell/System | Reference |
| IC50 (α1β1 integrin binding to collagen IV) | 2 nM | Cell-free assay | [1] |
| IC50 (solubilized α1β1 integrin binding to collagen IV) | 0.8 nM | Cell-free assay | [3] |
| Tumor Development Reduction (Lewis Lung Carcinoma) | ~50% | Syngeneic mouse model | [3][4] |
| Tumor Development Reduction (Sarcoma) | 30% | In vivo model | [2] |
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes a general method for generating tumor spheroids using the liquid overlay technique, which is compatible with high-throughput screening.
Materials:
-
Cancer cell line of choice (e.g., HT-29, A549, MCF7, DU 145)[10]
-
Complete cell culture medium
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counter
Procedure:
-
Culture cancer cells to 70-80% confluency in standard tissue culture flasks.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and perform a cell count to determine viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-10,000 cells/well).[10]
-
Add 100 µL of the cell suspension to each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.[11]
-
Incubate the plate at 37°C and 5% CO2. Spheroid formation can be observed within 24-72 hours.[10]
Protocol 2: this compound Treatment and Spheroid Viability Assay
This protocol outlines the treatment of established spheroids with this compound and the subsequent assessment of cell viability.
Materials:
-
Pre-formed tumor spheroids (from Protocol 1)
-
This compound (reconstituted in an appropriate buffer)
-
Complete cell culture medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer or plate reader
Procedure:
-
After 48-72 hours of incubation, when spheroids have formed, prepare serial dilutions of this compound in complete medium.
-
Carefully remove 50 µL of medium from each well and replace it with 50 µL of the this compound dilution or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the 3D cell viability reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).[10]
-
Mix the contents by gentle shaking or pipetting.
-
Incubate for the recommended time to allow for cell lysis and signal stabilization.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of viability relative to the vehicle-treated control spheroids.
Protocol 3: Spheroid Invasion Assay
This protocol assesses the effect of this compound on the invasive potential of tumor spheroids embedded in an extracellular matrix.
Materials:
-
Pre-formed tumor spheroids
-
This compound
-
Basement membrane extract (e.g., Matrigel® or Geltrex™) or Collagen I
-
24-well plate
-
Complete cell culture medium
-
Inverted microscope with imaging capabilities
Procedure:
-
Thaw the basement membrane extract or prepare a collagen I solution on ice.
-
Gently collect the pre-formed spheroids and resuspend them in the cold extracellular matrix solution containing different concentrations of this compound or a vehicle control.
-
Pipette 40 µL of the spheroid-matrix suspension into the center of each well of a pre-chilled 24-well plate.[12]
-
Incubate the plate at 37°C for 30 minutes to allow for polymerization of the matrix.[12]
-
Carefully add 500 µL of complete medium (with or without this compound) to each well.
-
Image the spheroids at time 0 and at subsequent time points (e.g., 24, 48, 72 hours) using an inverted microscope.
-
Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells at each time point.
Visualizations
Caption: Experimental workflow for studying this compound in 3D tumor spheroids.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound: a potent selective inhibitor of alpha1beta1 integrin in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 3D tumor spheroid models for in vitro therapeutic screening: a systematic approach to enhance the biological relevance of data obtained - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of 3D Tumor Spheroids with Encapsulating Basement Membranes for Invasion Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of Obtustatin for α1β1 Integrin Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of obtustatin, a potent and selective disintegrin, against α1β1 integrin. The provided methodologies are based on established in vitro assays and are intended to guide researchers in pharmacology, cell biology, and drug discovery in assessing the inhibitory activity of this compound and similar compounds.
Introduction
This compound, a 41-amino acid peptide isolated from the venom of the Vipera lebetina obtusa viper, is a highly selective inhibitor of α1β1 integrin.[1][2][3] This integrin, a receptor for collagen IV, plays a crucial role in angiogenesis, cell proliferation, and tumor development.[1][4][5] Unlike many other disintegrins, this compound contains a KTS (lysine-threonine-serine) motif in its active loop instead of the more common RGD sequence.[1][2][3] Its high potency and selectivity make it a valuable tool for studying α1β1 integrin function and a potential therapeutic agent for diseases characterized by pathological angiogenesis, such as cancer.[4][5]
The determination of the IC50 value is a critical step in characterizing the inhibitory potential of compounds like this compound. This value represents the concentration of the inhibitor required to reduce the activity of its target by 50%. This document outlines two primary methodologies to determine the IC50 of this compound for α1β1 integrin: a cell-free solid-phase binding assay and a cell-based adhesion assay.
Quantitative Data Summary
The inhibitory potency of this compound against α1β1 integrin has been determined in several studies. The reported IC50 values vary slightly depending on the experimental setup and the specific ligand used for α1β1 integrin binding.
| Assay Type | Ligand | Reported IC50 (nM) | Reference |
| Cell-Free Binding Assay | Collagen Type IV | 0.8 | [1] |
| Cell-Free Binding Assay | Collagen Type IV | 2 | [2][5] |
| Cell-Free Binding Assay | Collagen Type I | 0.5 | [5] |
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect by directly binding to α1β1 integrin, thereby blocking its interaction with extracellular matrix (ECM) proteins, primarily collagen IV. This disruption of the integrin-ligand interaction inhibits downstream signaling pathways that are crucial for cell survival, proliferation, and migration. In endothelial cells, this inhibition can lead to the induction of apoptosis in a caspase-dependent manner, contributing to its anti-angiogenic effects.[2][4]
Caption: Mechanism of α1β1 integrin inhibition by this compound.
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound.
Cell-Free Solid-Phase Binding Assay
This assay measures the direct inhibition of purified or solubilized α1β1 integrin binding to its ligand (e.g., collagen IV) coated on a microplate.
Materials:
-
Purified or solubilized human α1β1 integrin
-
This compound (lyophilized)
-
Human collagen type IV
-
96-well microplates (high-binding)
-
Bovine Serum Albumin (BSA)
-
Assay Buffer (e.g., Tris-buffered saline with 1 mM MnCl2 or MgCl2/CaCl2)
-
Primary antibody against α1 or β1 integrin subunit
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Plate Coating:
-
Dilute collagen type IV to 10 µg/mL in PBS.
-
Add 100 µL of the collagen solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the wells three times with 200 µL of PBS.
-
-
Blocking:
-
Add 200 µL of 1% BSA in PBS to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with 200 µL of Assay Buffer.
-
-
Inhibition Reaction:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In separate tubes, pre-incubate a constant concentration of solubilized α1β1 integrin with the various concentrations of this compound for 30 minutes at room temperature.
-
Add 100 µL of the integrin/obtustatin mixture to the corresponding wells of the collagen-coated plate. Include a control with no this compound.
-
Incubate for 2-3 hours at room temperature with gentle agitation.
-
-
Detection:
-
Wash the wells three times with 200 µL of Assay Buffer.
-
Add 100 µL of the primary antibody (diluted in Assay Buffer with 1% BSA) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with 200 µL of Assay Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in Assay Buffer with 1% BSA) to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the wells five times with 200 µL of Assay Buffer.
-
-
Data Acquisition:
-
Add 100 µL of TMB substrate to each well.
-
Incubate until sufficient color development (typically 15-30 minutes).
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no integrin).
-
Normalize the data to the control (no this compound) as 100% binding.
-
Plot the percentage of binding against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Caption: Workflow for the cell-free solid-phase binding assay.
Cell-Based Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of cells expressing α1β1 integrin to a collagen-coated surface.
Materials:
-
Cells expressing α1β1 integrin (e.g., human microvascular endothelial cells - dHMVEC)
-
Cell culture medium
-
This compound (lyophilized)
-
Human collagen type IV
-
96-well tissue culture plates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or 5-(chloromethyl)fluorescein diacetate (CMFDA)
-
Fluorescence plate reader
Protocol:
-
Plate Coating and Blocking:
-
Follow steps 1 and 2 from the Cell-Free Solid-Phase Binding Assay protocol to coat and block the 96-well plate with collagen IV.
-
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation buffer.
-
Wash the cells with serum-free medium and resuspend to a concentration of 1 x 10^6 cells/mL in serum-free medium containing 0.1% BSA.
-
-
Cell Labeling:
-
Add Calcein-AM or CMFDA to the cell suspension at a final concentration of 5 µM.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells twice with serum-free medium to remove excess dye.
-
Resuspend the labeled cells in serum-free medium with 0.1% BSA.
-
-
Inhibition of Adhesion:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add 50 µL of the cell suspension to each well of a separate (non-coated) 96-well plate.
-
Add 50 µL of the this compound dilutions to the corresponding wells containing cells. Include a control with no this compound.
-
Pre-incubate the cells with this compound for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Transfer 100 µL of the cell/obtustatin mixture to the corresponding wells of the collagen-coated and blocked plate.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells three times with 200 µL of pre-warmed PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well.
-
Read the fluorescence of the adherent cells using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein-AM/CMFDA).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the control (no this compound) as 100% adhesion.
-
Plot the percentage of adhesion against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Caption: Workflow for the cell-based adhesion assay.
Conclusion
The protocols described provide robust methods for determining the IC50 of this compound against α1β1 integrin. The cell-free assay offers a direct measure of the inhibitor's effect on the protein-ligand interaction, while the cell-based assay provides insights into its activity in a more physiologically relevant context. Accurate determination of the IC50 is fundamental for the continued investigation of this compound as a selective pharmacological tool and as a potential anti-angiogenic therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. This compound: a potent selective inhibitor of alpha1beta1 integrin in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Obtustatin: A Potent and Selective Tool for Angiogenesis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Obtustatin, a 41-amino acid disintegrin isolated from the venom of the viper Vipera lebetina obtusa, is a highly potent and selective inhibitor of α1β1 integrin.[1][2][3] Unlike many other disintegrins, this compound lacks the common RGD (arginine-glycine-aspartic acid) sequence, instead utilizing a KTS (lysine-threonine-serine) motif to exert its biological activity.[1][3][4] Its specificity for α1β1 integrin, a key receptor for collagen IV on endothelial cells, makes this compound an invaluable tool for investigating the mechanisms of angiogenesis and for the development of novel anti-angiogenic therapies.[1][2][5]
These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its anti-angiogenic effects, and detailed protocols for its use in key angiogenesis assays.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of α1β1 integrin binding to its ligand, collagen IV, a major component of the vascular basement membrane.[1][4] This interaction is crucial for endothelial cell adhesion, migration, and proliferation during the formation of new blood vessels. By blocking this binding, this compound disrupts these fundamental angiogenic processes.[1][5] Furthermore, studies have shown that this compound can induce apoptosis in endothelial cells through a caspase-dependent pathway, specifically involving caspase 8 activation.[5]
Quantitative Data Summary
The anti-angiogenic activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell/System | Comments | Reference |
| IC₅₀ (α1β1 binding to Collagen IV) | 0.8 nM | Cell-free assay | Highly potent and selective inhibition. | [4][6] |
| IC₅₀ (α1β1 binding to Collagen IV) | 2 nM | K562 cells expressing α1β1 | Demonstrates potent cellular activity. | [1][7] |
| Inhibition of Endothelial Cell Proliferation | Potent | dHMVEC | Induced by 2% FBS, hrVEGF, and vpVEGF. | [5] |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound
| Model | Treatment | Outcome | Comments | Reference |
| Chicken Chorioallantoic Membrane (CAM) Assay | 5 µg this compound | ~80% inhibition of FGF2-stimulated angiogenesis | Demonstrates potent in vivo anti-angiogenic effect. | [8] |
| Chicken Chorioallantoic Membrane (CAM) Assay | This compound | Significant reduction in MV3 melanoma-induced angiogenesis | Effective against tumor-induced angiogenesis. | [5] |
| Lewis Lung Carcinoma (syngeneic mouse model) | This compound | ~50% reduction in tumor development | Shows in vivo anti-tumor efficacy. | [3][8][9] |
| B16F10 Melanoma (syngeneic mouse model) | 2.5 mg/kg and 5 mg/kg i.v. every other day | Significant reduction in tumor development | Dose-dependent anti-tumor effect. | [2][5] |
| MV3 Human Melanoma (nude mice) | 5 mg/kg i.v. every other day | Complete blockage of tumor growth | Potent therapeutic effect observed. | [2][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound in angiogenesis research.
Chicken Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This in vivo assay is a well-established model to assess the effect of compounds on neovascularization.
Materials:
-
Fertilized chicken eggs
-
Egg incubator (37°C, 60% humidity)
-
Sterile scissors or Dremel tool
-
Sterile forceps
-
Filter paper discs (e.g., Whatman No. 1)
-
Angiogenic stimulator (e.g., FGF2, VEGF)
-
This compound
-
Control vehicle (e.g., PBS)
-
Stereomicroscope with a camera
Protocol:
-
Incubate fertilized chicken eggs at 37°C with 60% humidity for 3 days.
-
On day 3, carefully create a small window in the eggshell over the air sac to expose the CAM.
-
Prepare sterile filter paper discs. For the treatment group, impregnate discs with a solution of an angiogenic stimulator (e.g., 1 µg/mL FGF2) and this compound (e.g., 5 µ g/disc ). For the control group, use the angiogenic stimulator with the vehicle control.
-
Gently place the discs on the CAM.
-
Seal the window with sterile tape and re-incubate the eggs for an additional 48-72 hours.
-
After the incubation period, observe the area around the filter discs under a stereomicroscope.
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius around the disc or by using image analysis software to measure vessel density and length.[5][8]
In Vivo Tumor Growth Inhibition Studies
Mouse models are critical for evaluating the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised or syngeneic mice (strain dependent on the tumor cell line)
-
Tumor cells (e.g., B16F10 melanoma, MV3 human melanoma)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
This compound
-
Vehicle control (e.g., PBS)
Protocol:
-
Subcutaneously inoculate a suspension of tumor cells (e.g., 1 x 10⁶ B16F10 cells) into the flank of each mouse.[5]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign mice to a treatment group (receiving this compound) and a control group (receiving vehicle).
-
Administer this compound intravenously (i.v.) via the tail vein at a predetermined dose and schedule (e.g., 5 mg/kg every other day).[5]
-
Measure tumor dimensions with calipers every 1-2 days and calculate tumor volume using the formula: (width² x length) / 2.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the experiment (e.g., after 18 days), euthanize the mice and excise the tumors.[5]
-
Measure the final tumor weight and process the tumors for further analysis, such as immunohistochemistry for blood vessel density (e.g., staining for CD31).
Endothelial Cell Proliferation Assay
This in vitro assay assesses the direct effect of this compound on the proliferation of endothelial cells.
Materials:
-
Dermal human microvascular endothelial cells (dHMVEC) or other relevant endothelial cell line
-
Cell culture medium and supplements (e.g., EGM-2MV)
-
96-well cell culture plates
-
This compound
-
Proliferation-inducing agonists (e.g., FBS, VEGF)
-
Cell proliferation assay kit (e.g., BrdU, MTS)
Protocol:
-
Seed endothelial cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulate cell proliferation by adding an agonist (e.g., 2% FBS or 10 ng/mL VEGF). Include a non-stimulated control.
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Quantify cell proliferation using a suitable assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.
Conclusion
This compound's high potency and selectivity for α1β1 integrin make it an exceptional research tool for dissecting the role of this specific integrin in angiogenesis. The provided data and protocols offer a solid foundation for researchers to incorporate this compound into their studies to further elucidate the complexities of blood vessel formation and to explore its potential as a therapeutic agent in angiogenesis-dependent diseases.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a potent selective inhibitor of alpha1beta1 integrin in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Integrins | Tocris Bioscience [tocris.com]
- 7. Amino acid sequence and homology modeling of this compound, a novel non-RGD-containing short disintegrin isolated from the venom of Vipera lebetina obtusa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Testing Obtustatin Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for testing the efficacy of obtustatin, a potent and selective inhibitor of α1β1 integrin. The protocols outlined below are intended to assist in the evaluation of this compound's anti-angiogenic and anti-tumor activities.
This compound, a 41-amino acid disintegrin isolated from the venom of the Vipera lebetina obtusa viper, uniquely targets α1β1 integrin.[1][2][3] Unlike many other disintegrins that contain an RGD (Arginine-Glycine-Aspartic acid) sequence, this compound possesses a KTS (Lysine-Threonine-Serine) motif in its active loop.[1][3] This specificity makes it a valuable tool for investigating the role of α1β1 integrin in various physiological and pathological processes, particularly angiogenesis and tumor progression.
The primary mechanism of this compound's action is the inhibition of the interaction between α1β1 integrin on endothelial cells and collagen IV, a major component of the basement membrane.[2][4] This disruption interferes with endothelial cell proliferation, migration, and survival, ultimately leading to an anti-angiogenic effect.[1][5][6] Consequently, this compound has been shown to reduce tumor development in various preclinical models.[1][3][5]
In Vitro Efficacy Testing
Cell Adhesion Assay
This protocol determines the ability of this compound to inhibit the adhesion of cells expressing α1β1 integrin to collagen IV.
Protocol:
-
Coat a 96-well microtiter plate with collagen type IV (10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS to remove unbound collagen.
-
Block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Harvest cells (e.g., human dermal microvascular endothelial cells - HMVEC-d) and resuspend them in serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes at 37°C.
-
Add the cell-obtustatin suspension to the collagen-coated wells and incubate for 1-2 hours at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the adherent cells using a suitable method, such as staining with crystal violet or using a fluorescent dye (e.g., Calcein-AM).
-
Measure the absorbance or fluorescence to determine the percentage of cell adhesion relative to a control (no this compound).
Data Presentation:
| This compound Concentration (nM) | Percent Adhesion Inhibition (%) |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| 1000 |
Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells.
Protocol:
-
Seed endothelial cells (e.g., HMVEC-d) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM).
-
Incubate the plate for 24-72 hours.
-
Assess cell proliferation using a standard method, such as MTT, WST-1, or direct cell counting.
-
Measure the absorbance or count the cells to determine the inhibitory effect of this compound on cell proliferation.
Data Presentation:
| This compound Concentration (µM) | Cell Proliferation (as % of control) |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 |
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Protocol:
-
Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30 minutes.
-
Harvest endothelial cells and resuspend them in a small volume of medium containing varying concentrations of this compound.
-
Seed the cells onto the Matrigel-coated plate.
-
Incubate for 4-18 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops.
Data Presentation:
| This compound Concentration (µM) | Total Tube Length (µm) | Number of Junctions |
| 0 (Control) | ||
| 0.1 | ||
| 1 | ||
| 10 |
Apoptosis Assay
This protocol determines if this compound induces apoptosis in endothelial cells.
Protocol:
-
Treat endothelial cells with this compound at effective concentrations determined from proliferation assays.
-
After 24-48 hours, harvest the cells.
-
Assess apoptosis using methods such as:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
-
Caspase Activity Assay: Measure the activity of key executioner caspases, such as caspase-3 and caspase-8, using colorimetric or fluorometric substrates.[5]
-
Western Blotting: Analyze the cleavage of PARP or the expression levels of pro- and anti-apoptotic proteins.
-
Data Presentation:
| Treatment | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3 Activity (Fold Change) |
| Control | 1.0 | |
| This compound (X µM) |
In Vivo Efficacy Testing
Chicken Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to assess angiogenesis.
Protocol:
-
Fertilized chicken eggs are incubated for 3-4 days.
-
A small window is created in the eggshell to expose the CAM.
-
A sterile filter paper disc or a carrier sponge containing a pro-angiogenic factor (e.g., FGF2 or VEGF) with or without this compound is placed on the CAM.[4][7]
-
The window is sealed, and the eggs are incubated for another 2-3 days.
-
The CAM is then examined and photographed.
-
The anti-angiogenic effect is quantified by measuring the number and length of newly formed blood vessels in the vicinity of the disc.
Data Presentation:
| Treatment Group | Number of New Blood Vessels | Angiogenesis Index |
| Control (Vehicle) | ||
| Pro-angiogenic Factor | ||
| Pro-angiogenic Factor + this compound (X µg) |
Murine Tumor Models
In vivo anti-tumor efficacy of this compound can be evaluated in various mouse models.
Protocol:
-
Tumor Cell Implantation: Syngeneic or immunodeficient mice are subcutaneously or orthotopically inoculated with tumor cells (e.g., Lewis lung carcinoma, B16F10 melanoma, or S-180 sarcoma).[1][3][4][5]
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., via intravenous or intraperitoneal injection) or a vehicle control.[5] Dosages can range from 2.5 to 5 mg/kg.[5]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Immunohistochemistry: Tumor tissues can be analyzed for microvessel density (e.g., using CD31 staining) and cell proliferation (e.g., using Ki-67 staining) to assess the anti-angiogenic and anti-proliferative effects of this compound in vivo.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Final Tumor Weight (g) | Microvessel Density (vessels/field) |
| Vehicle Control | |||
| This compound (X mg/kg) |
Signaling Pathway Analysis
This compound's inhibition of α1β1 integrin binding to collagen disrupts downstream signaling pathways crucial for endothelial cell function. The Erk1/Erk2 (p44/42) mitogen-activated protein kinase (MAPK) pathway is a key target.[1]
Protocol for Western Blotting:
-
Starve endothelial cells overnight in serum-free medium.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate the cells with a pro-angiogenic factor like VEGF or FGF2 for a short period (e.g., 10-30 minutes).
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Erk1/2 (p-Erk1/2) and total Erk1/2.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the ratio of p-Erk1/2 to total Erk1/2.
Data Presentation:
| Treatment | p-Erk1/2 / Total Erk1/2 Ratio |
| Control (unstimulated) | |
| VEGF/FGF2 stimulated | |
| VEGF/FGF2 + this compound |
Visualizations
Caption: this compound's mechanism of action.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a potent selective inhibitor of alpha1beta1 integrin in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing obtustatin degradation in cell culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of obtustatin in cell culture, with a specific focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 41-amino acid disintegrin peptide originally isolated from the venom of the Vipera lebetina obtusa viper.[1][2][3] It is a potent and highly selective inhibitor of α1β1 integrin.[1][2][3][4] Unlike many other disintegrins, this compound does not contain the common RGD (Arginine-Glycine-Aspartate) sequence, but instead utilizes a KTS (Lysine-Threonine-Serine) motif in its active loop.[2][3] Its mechanism of action involves blocking the binding of α1β1 integrin to its ligand, collagen IV, which is a crucial component of the basement membrane.[2][4] This inhibition disrupts cell adhesion and signaling, leading to anti-angiogenic effects by blocking the proliferation of microvascular endothelial cells and inducing their apoptosis in a caspase-dependent manner.[1][4][5]
Q2: What is the expected stability of this compound in a typical cell culture medium?
A2: The stability of this compound, like other peptides, in cell culture medium has not been extensively documented in publicly available literature. Peptides can be susceptible to degradation by proteases and peptidases present in the culture medium, especially when supplemented with serum.[6][7] Therefore, the half-life of this compound can vary significantly depending on the cell type being used (which may secrete proteases), the concentration and source of serum, and the duration of the experiment. It is highly recommended to empirically determine the stability of this compound in your specific experimental system.
Q3: What are the primary causes of this compound degradation in cell culture?
A3: The primary causes of peptide degradation in a cell culture environment are:
-
Enzymatic Degradation: Proteases and peptidases are the main culprits. These enzymes can be secreted by the cultured cells themselves or introduced as components of animal-derived serum (e.g., Fetal Bovine Serum - FBS).[6][7]
-
Chemical Instability: Although generally more stable, certain amino acid residues can be susceptible to oxidation (e.g., Methionine, Cysteine) or deamidation (e.g., Asparagine, Glutamine) over long incubation periods at 37°C and physiological pH.
-
Physical Instability: Repeated freeze-thaw cycles of stock solutions can lead to peptide degradation. Adsorption to plasticware can also reduce the effective concentration of the peptide in the medium.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following strategies:
-
Use Protease Inhibitor Cocktails: Supplementing your culture medium with a broad-spectrum protease inhibitor cocktail can significantly reduce enzymatic degradation.
-
Reduce Serum Concentration or Use Serum-Free Medium: If your cell line can be maintained in low-serum or serum-free conditions, this will drastically reduce the concentration of exogenous proteases.
-
Minimize Incubation Time: Design experiments with the shortest effective incubation time for this compound.
-
Prepare Fresh Solutions: Reconstitute and dilute this compound immediately before use. Avoid long-term storage of diluted solutions at 4°C. For stock solutions, aliquot and store at -80°C to avoid freeze-thaw cycles.
-
Include Controls: Always include appropriate controls to assess the activity of this compound over the course of your experiment.
Troubleshooting Guide
Issue: I am observing a diminished or inconsistent biological effect of this compound in my long-term (>24 hours) cell culture experiments.
This issue often points to the degradation of the peptide over the course of the experiment, leading to a decrease in its effective concentration.
Troubleshooting Decision Tree
Caption: A troubleshooting flowchart to diagnose and resolve issues related to this compound instability in cell culture experiments.
Data Summary
| Factor Influencing Degradation | Potential Impact on this compound | Recommended Mitigation Strategy |
| Serum Concentration | High risk. Serum is a major source of proteases that can cleave peptides. | Reduce serum to the lowest tolerable level for the cell line, use heat-inactivated serum, or switch to a serum-free medium. |
| Cell Type and Density | Moderate to high risk. Cells can secrete endogenous proteases into the medium. | Be aware that different cell lines may have different protease secretion profiles. Test stability on your specific cell line. |
| Incubation Time | High risk. The longer the incubation, the greater the potential for degradation. | Determine the shortest incubation time required for the desired biological effect. For long-term studies, replenish this compound periodically. |
| pH of Medium | Low to moderate risk. While most media are buffered to ~pH 7.4, shifts in pH due to high cell metabolism can affect peptide stability. | Ensure proper buffering of the culture medium and monitor pH during long-term experiments. |
| Freeze-Thaw Cycles | High risk. Repeated freezing and thawing can cause peptide aggregation and degradation. | Aliquot stock solutions into single-use volumes and store at -80°C. |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture
This protocol provides a framework to determine the half-life of this compound in your specific experimental conditions.
Objective: To quantify the concentration of active this compound remaining in the cell culture supernatant over time.
Materials:
-
This compound (lyophilized powder)
-
Cell line of interest
-
Complete cell culture medium (with and without serum, as required)
-
Protease inhibitor cocktail (optional)
-
6-well or 12-well tissue culture plates
-
Low-protein-binding microcentrifuge tubes
-
Reagents for protein precipitation (e.g., ice-cold acetonitrile or trichloroacetic acid)
-
Analytical system for peptide quantification (e.g., HPLC-UV, LC-MS, or ELISA kit specific for this compound if available)
Experimental Workflow Diagram
Caption: A step-by-step workflow for conducting an this compound stability assay in a cell culture setting.
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in approximately 80-90% confluency at the start of the experiment. Incubate under standard conditions.
-
Preparation of this compound: Immediately before the experiment, reconstitute lyophilized this compound in a suitable sterile buffer (e.g., PBS) to create a concentrated stock. Further dilute this stock into your complete cell culture medium to the final desired working concentration (e.g., 1-10 µM).
-
Experimental Setup:
-
Carefully aspirate the old medium from the cells.
-
Add the this compound-containing medium to each well.
-
As a control for non-cellular degradation, also add the this compound-containing medium to empty wells (no cells).
-
-
Time-Course Sampling:
-
Immediately collect an aliquot from one of the wells. This is your T=0 time point.
-
Place the plate back in the incubator.
-
Collect aliquots at subsequent time points (e.g., 2, 6, 12, 24, and 48 hours).
-
-
Sample Processing:
-
For each aliquot collected, immediately transfer it to a low-protein-binding microcentrifuge tube.
-
To stop enzymatic reactions and precipitate larger proteins, add 2 volumes of ice-cold acetonitrile. Vortex briefly.
-
Incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the soluble peptide fraction, to a new tube for analysis.
-
-
Quantification:
-
Analyze the samples using a suitable method like HPLC or LC-MS to measure the peak area corresponding to intact this compound.
-
Generate a standard curve using known concentrations of this compound to convert peak area to concentration.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound versus time to visualize the degradation kinetics and calculate the experimental half-life (t½).
-
Signaling Pathway
This compound exerts its anti-angiogenic effects by selectively targeting the α1β1 integrin on endothelial cells, which disrupts downstream signaling required for cell proliferation and survival.
Caption: The signaling pathway of this compound, which selectively inhibits α1β1 integrin, leading to the suppression of proliferation pathways and the induction of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound: a potent selective inhibitor of alpha1beta1 integrin in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Obtustatin Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with obtustatin in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a 41-amino acid disintegrin peptide originally isolated from the venom of the Vipera lebetina obtusa snake.[1][2][3] It is a potent and selective inhibitor of α1β1 integrin.[1][2][3] By binding to α1β1 integrin on endothelial cells, this compound blocks the interaction between these cells and collagen, a key component of the extracellular matrix.[1][3] This interference with cell adhesion and signaling ultimately inhibits angiogenesis (the formation of new blood vessels) and can induce apoptosis (programmed cell death) in proliferating endothelial cells.[1][4][5] The induction of apoptosis is mediated through a caspase-dependent pathway, specifically involving the activation of caspase-8.[1][6]
Q2: What are the major challenges in delivering this compound in animal models?
The primary challenge in the in vivo delivery of this compound is its short biological half-life, which has been estimated to be approximately 30 minutes in mice.[7] This rapid clearance necessitates frequent administration to maintain therapeutic concentrations. Additionally, studies have shown that intraperitoneal (i.p.) injection of this compound is largely ineffective, as the peptide appears to be absorbed locally and does not reach systemic circulation in sufficient amounts.[7] Therefore, the route of administration is a critical factor for experimental success.
Q3: Which administration route is most effective for this compound in animal models?
Intravenous (i.v.) administration has been demonstrated to be the most effective route for delivering this compound in animal models to achieve systemic anti-angiogenic and anti-tumor effects.[1][4] Direct intra-tumoral injections have also been used in some studies.[8]
Troubleshooting Guide
Issue 1: Poor therapeutic efficacy observed in our animal model.
-
Potential Cause 1: Inappropriate route of administration.
-
Troubleshooting: As mentioned, i.p. administration of this compound is not recommended due to poor bioavailability.[7] Switch to intravenous (i.v.) injection to ensure systemic exposure.
-
-
Potential Cause 2: Insufficient dosing frequency due to short half-life.
-
Potential Cause 3: Suboptimal formulation leading to rapid degradation or clearance.
Issue 2: Difficulty with intravenous injections in mice.
-
Potential Cause: Poor visualization and access to the lateral tail vein.
-
Troubleshooting: Proper technique is crucial for successful i.v. injections. Ensure adequate vasodilation of the tail veins by warming the mouse using a heat lamp or a warming pad.[1][12][13] Use an appropriate needle size, typically 27-30 gauge for mice.[1][2] For detailed procedural guidance, refer to the experimental protocols section below.
-
Issue 3: this compound solution appears cloudy or precipitates upon preparation.
-
Potential Cause 1: Aggregation of the peptide.
-
Troubleshooting: Peptide aggregation can lead to loss of activity and inaccurate dosing.[14][15] To mitigate this, ensure the peptide is fully dissolved in a suitable buffer. The pH of the solution can significantly impact solubility; screen a range of pH values to find the optimal condition for this compound.[15] It is also advisable to work with low protein concentrations initially and consider the use of stabilizing excipients.[15]
-
-
Potential Cause 2: Improper storage.
-
Troubleshooting: Store this compound as recommended by the supplier, typically lyophilized at -20°C or -80°C. Once reconstituted, use the solution promptly or aliquot and store at -80°C to minimize freeze-thaw cycles.
-
Quantitative Data
The following tables summarize quantitative data from various studies on this compound.
Table 1: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Tumor Cell Line | Treatment Dose and Schedule | Outcome | Reference |
| Syngeneic (C57BL/6) Mice | B16F10 (mouse melanoma) | 2.5 mg/kg, i.v., every other day | ~40% reduction in tumor size | [4] |
| Syngeneic (C57BL/6) Mice | B16F10 (mouse melanoma) | 5 mg/kg, i.v., every other day | ~65% reduction in tumor size | [4] |
| Nude Mice | MV3 (human melanoma) | 2.5 mg/kg and 5 mg/kg, i.v., every other day | Complete blockage of tumor progression | [4] |
| Syngeneic Mouse Model | Lewis Lung Carcinoma | Not specified | Reduced tumor development by half | [5][16] |
| S-180 Sarcoma-bearing Mice | S-180 (sarcoma) | 1 mg/kg, intra-tumor, daily for 5 days | 33% inhibition of tumor growth | [8] |
Table 2: Pharmacokinetic and In Vitro Data for this compound
| Parameter | Value | Conditions | Reference |
| Half-life (in vivo) | ~30 minutes | Mouse model | [7] |
| IC50 (α1β1 binding to collagen IV) | 0.8 nM | Cell-free assay | |
| Molecular Mass | 4395.2 Da | Mass spectrometry | [17] |
Experimental Protocols
1. Intravenous (i.v.) Tail Vein Injection in Mice
This protocol is a compilation of best practices from multiple sources.[1][2][6][12][13]
-
Materials:
-
Mouse restrainer
-
Heat source (e.g., heat lamp, warming pad)
-
Sterile syringes (0.3-1.0 ml)
-
Sterile needles (27-30 gauge)
-
This compound solution in a sterile, isotonic buffer (e.g., PBS)
-
70% ethanol or isopropanol wipes
-
Sterile gauze
-
-
Procedure:
-
Preparation: Calculate the required injection volume based on the mouse's body weight. The maximum recommended bolus injection volume is 5 ml/kg.[1] Warm the this compound solution to room temperature.
-
Animal Restraint and Vasodilation: Place the mouse in a suitable restrainer. To promote vasodilation and improve vein visibility, warm the mouse's tail using a heat source. The temperature should be carefully monitored to avoid burns.
-
Injection Site Preparation: Gently wipe the tail with a 70% alcohol wipe to clean the injection site and further enhance vein visibility. The two lateral tail veins are the target sites.
-
Injection: With the needle bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle. The needle should be almost parallel to the vein.
-
Administration: Slowly inject a small test volume to confirm correct placement within the vein. If successful, the solution will flow freely without causing a bleb under the skin. Proceed to inject the full volume slowly and steadily.
-
Post-Injection: After injecting, slowly withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitoring: Monitor the animal for a short period post-injection for any adverse reactions.
-
2. Preparation of Liposomal this compound (Adapted from a protocol for Contortrostatin)
This protocol is adapted from a method developed for another disintegrin, contortrostatin, and may require optimization for this compound.[9][10][11]
-
Materials:
-
This compound
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform)
-
Sterile, isotonic buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Ultrafiltration system
-
-
Procedure:
-
Lipid Film Formation: Dissolve the lipids (e.g., DSPC and cholesterol) in chloroform in a round-bottom flask.
-
Drying: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous solution of this compound in a sterile buffer. This step should be performed above the phase transition temperature of the lipids.
-
Extrusion: To create unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated this compound by ultrafiltration.
-
Sterilization and Characterization: Sterilize the final liposomal suspension by passing it through a 0.22 µm filter. Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for Evaluating this compound Delivery
Caption: Experimental workflow for optimizing this compound delivery.
References
- 1. rupress.org [rupress.org]
- 2. FLICE/caspase-8 activation triggers anoikis induced by beta1-integrin blockade in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis of adherent cells by recruitment of caspase-8 to unligated integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Integrin Signaling in Cancer Cell Survival and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disintegrins from Snake Venoms and their Applications in Cancer Research and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravenous liposomal delivery of the snake venom disintegrin contortrostatin limits breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. β1 Integrin Inhibitory Antibody Induces Apoptosis of Breast Cancer Cells, Inhibits Growth, and Distinguishes Malignant from Normal Phenotype in Three Dimensional Cultures and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β1 integrin: An emerging player in the modulation of tumorigenesis and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. This compound: a potent selective inhibitor of alpha1beta1 integrin in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
minimizing off-target effects of obtustatin in vitro
Welcome to the technical support center for obtustatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in in vitro experiments, with a focus on ensuring on-target specificity and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a 41-amino acid disintegrin peptide originally isolated from the venom of the Vipera lebetina obtusa viper.[1][2] Its primary mechanism of action is as a potent and selective inhibitor of α1β1 integrin.[2][3][4] It functions by blocking the binding of α1β1 integrin to its ligand, collagen IV, a key component of the basement membrane.[1][2] Unlike many other disintegrins, this compound's activity is mediated by a KTS (Lysine-Threonine-Serine) motif in its active loop, not the more common RGD (Arginine-Glycine-Aspartic acid) sequence.[1][2]
Q2: What are the known off-target effects of this compound?
A2: this compound is renowned for its high selectivity for α1β1 integrin.[1][2] Extensive in vitro testing has shown that it does not significantly inhibit other integrins, including the closely related collagen-binding integrin α2β1, as well as αIIbβ3, αvβ3, α4β1, α5β1, α6β1, α9β1, and α4β7.[1][2][5] Therefore, true "off-target" effects, in the sense of binding to and inhibiting other proteins, are considered minimal. Most unexpected results in experiments are more likely to arise from experimental conditions or indirect effects of α1β1 inhibition in the specific cell system being studied.
Q3: I am observing unexpected effects in my cell culture. How can I be sure they are due to α1β1 integrin inhibition by this compound?
A3: To confirm that the observed effects are on-target, consider the following control experiments:
-
Use a rescue experiment: If possible, overexpress α1 integrin in your cells and see if this reverses the effect of this compound.
-
Use a negative control peptide: Eristostatin, another disintegrin that does not bind to integrins typically found on endothelial cells, can be used as a negative control in functional assays like angiogenesis models.[2][5]
-
Employ a structurally modified, inactive this compound: A chemically modified version of this compound with reduced disulfide bonds (EP-obtustatin) has significantly decreased activity against α1β1 integrin and can serve as an excellent negative control.[5][6]
-
Test on α1-null cells: If available, using cells that do not express α1β1 integrin (e.g., from α1 knockout mice) should show no response to this compound.[6]
-
Vary the extracellular matrix: Since this compound blocks α1β1 binding to collagen IV, growing cells on a different matrix like fibronectin, which does not primarily engage α1β1, may show different cellular responses to the inhibitor.[6]
Q4: What is the optimal concentration of this compound to use in my in vitro assay?
A4: The optimal concentration will depend on the specific assay and cell type. However, due to its high potency, concentrations in the low nanomolar range are often effective. The IC50 for inhibiting α1β1 integrin binding to collagen IV is approximately 0.8 nM.[2][5] It is recommended to perform a dose-response curve for your specific experimental setup to determine the optimal concentration. For example, in cell proliferation assays, concentrations up to 2 µM have been used.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No effect of this compound observed. | 1. Inactive this compound: The peptide may have degraded due to improper storage or handling. 2. Low/No α1β1 integrin expression: The cell line you are using may not express sufficient levels of α1β1 integrin. 3. Incorrect assay conditions: The experimental setup may not be sensitive enough to detect the effects of α1β1 inhibition. | 1. Ensure this compound is stored correctly (refer to supplier datasheet) and use fresh aliquots. 2. Confirm α1β1 expression in your cell line via flow cytometry, western blot, or qPCR. 3. Optimize your assay. For example, in an adhesion assay, ensure the plate is coated with collagen IV, the primary ligand for α1β1. |
| High cell death observed at low concentrations. | 1. On-target apoptosis: this compound is known to induce caspase-dependent apoptosis in endothelial cells by inhibiting α1β1 integrin.[3][6] 2. Cell stress: The cells may be overly sensitive to perturbations in cell adhesion. | 1. This may be the expected biological effect. You can confirm apoptosis using assays like Annexin V staining or caspase activation assays.[6] 2. Perform a dose-response and time-course experiment to find a concentration and duration that inhibits the function of interest without inducing widespread cell death. |
| Variability between experiments. | 1. Inconsistent this compound concentration: Errors in dilution or storage. 2. Cell passage number: High passage numbers can lead to changes in cell behavior and protein expression. 3. Inconsistent coating of plates: Uneven coating with extracellular matrix proteins can lead to variable cell adhesion and response. | 1. Prepare fresh dilutions of this compound for each experiment from a carefully stored stock solution. 2. Use cells within a consistent and low passage number range. 3. Ensure a consistent and validated protocol for coating plates with collagen IV or other matrices. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Target | Assay | Substrate | IC50 Value |
| α1β1 Integrin | Cell-free binding assay | Collagen IV | 0.8 nM[2][5] |
| α1β1 Integrin | K562 cell adhesion | Collagen IV | ~2.0 nM[1] |
| α1β1 Integrin | C2C12 cell adhesion | GFOGER peptide | 0.45 µM[7] |
| α1β1 Integrin | C2C12 cell adhesion | GLOGEN peptide | 0.96 µM[7] |
Table 2: Selectivity Profile of this compound
| Integrin | Inhibitory Activity Observed |
| α1β1 | Potent Inhibition [1][2] |
| α2β1 | No inhibition[2][5] |
| αIIbβ3 | No inhibition[2] |
| αvβ3 | No inhibition[2] |
| α4β1 | No inhibition[1] |
| α5β1 | No inhibition[1] |
| α6β1 | No inhibition[1] |
| α9β1 | No inhibition[1] |
| α4β7 | No inhibition[2] |
Experimental Protocols
Protocol 1: In Vitro Cell Adhesion Assay
This protocol is to determine the effect of this compound on the adhesion of cells to collagen IV.
-
Plate Coating: Coat a 96-well plate with collagen IV (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in a serum-free medium.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of this compound (or a control) for 30 minutes at 37°C.
-
Seeding: Add the cell-obtustatin suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the adherent cells. This can be done by staining with a fluorescent dye (e.g., Calcein-AM) and reading the fluorescence, or by lysing the cells and measuring endogenous phosphatase activity.
-
Analysis: Plot the percentage of adherent cells against the concentration of this compound to determine the IC50 value.
Protocol 2: Endothelial Cell Proliferation Assay (BrdU Incorporation)
This protocol measures the effect of this compound on the proliferation of endothelial cells.
-
Cell Seeding: Seed endothelial cells (e.g., dHMVEC) in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells by incubating them in a low-serum medium (e.g., 0.5% FBS) for 24 hours.
-
Treatment: Replace the medium with a complete medium containing a proliferation agonist (e.g., 2% FBS or 50 ng/mL VEGF) and a range of this compound concentrations.[6] Include appropriate controls (no agonist, agonist alone).
-
Incubation: Incubate the cells for 24-48 hours.
-
BrdU Labeling: Add BrdU (Bromodeoxyuridine) labeling solution to each well and incubate for an additional 2-4 hours to allow incorporation into newly synthesized DNA.
-
Detection: Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) according to the manufacturer's instructions (e.g., Roche BrdU assay kit).[6]
-
Analysis: Measure the colorimetric or fluorescent signal, which is proportional to the amount of cell proliferation.
Visualizations
Caption: this compound inhibits α1β1 integrin binding to collagen IV.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a potent selective inhibitor of alpha1beta1 integrin in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity of the collagen-binding integrin inhibitors, TC-I-15 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
stability of obtustatin in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage and stability of obtustatin. Browse our frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for lyophilized this compound?
For optimal long-term stability, lyophilized this compound should be stored at -20°C. When stored under these conditions, the peptide is expected to remain stable for an extended period.
2. How should I store this compound once it is reconstituted in solution?
Reconstituted this compound solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term storage, it is recommended to store these aliquots at -80°C, where they can be stable for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[1][2]
3. What is the recommended solvent for reconstituting this compound?
This compound is soluble in water.[3] For reconstitution, use sterile, nuclease-free water to a concentration of 1 mg/ml.[3]
4. Is this compound a stable peptide?
Yes, this compound is a cysteine-rich peptide belonging to the disintegrin family. The presence of multiple disulfide bonds confers a high degree of structural stability.[4] However, like all peptides, it can be susceptible to degradation under certain conditions.
Stability Data
While specific long-term stability data for this compound is not extensively published, the following table provides an illustrative example of expected stability based on the general characteristics of cysteine-rich peptides. Users are strongly encouraged to perform their own stability assessments for critical applications.
| Storage Condition | Form | Duration | Expected Purity |
| -20°C | Lyophilized | > 1 year | >95% |
| 4°C | Lyophilized | < 6 months | Variable |
| Room Temperature | Lyophilized | < 1 week | Prone to degradation |
| -80°C | Solution | 6 months | >95% |
| -20°C | Solution | 1 month | >95% |
| 4°C | Solution | < 1 week | Prone to degradation |
| Room Temperature | Solution | < 24 hours | Rapid degradation |
Experimental Protocols
Protocol 1: Stability-Indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for assessing the purity and stability of this compound. It is recommended to validate this method for your specific instrumentation and experimental needs.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95-5% B (linear gradient)
-
45-50 min: 5% B
-
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 214 nm and 280 nm.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare a stock solution of this compound in water.
-
Inject a known amount of the solution onto the HPLC column.
-
Monitor the chromatogram for the main this compound peak and any potential degradation products.
-
The percentage of intact this compound can be calculated by integrating the peak area of this compound relative to the total peak area of all components.
-
Protocol 2: Forced Degradation Study
To understand the potential degradation pathways of this compound, a forced degradation study can be performed. This involves subjecting the peptide to various stress conditions.
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24-48 hours. Neutralize before HPLC analysis.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24-48 hours. Neutralize before HPLC analysis.
-
Oxidation: Incubate this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Incubate lyophilized this compound and this compound solution at 60°C for 1 week.
-
Photostability: Expose lyophilized this compound and this compound solution to light (ICH Q1B guidelines) for an extended period.
-
Analysis: Analyze all stressed samples by the stability-indicating RP-HPLC method described above to identify and quantify degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon reconstitution | - High concentration.- Improper pH or ionic strength of the solvent. | - Reconstitute to a lower concentration.- Ensure the solvent is sterile water.- If necessary, sonicate briefly to aid dissolution. |
| Loss of biological activity | - Repeated freeze-thaw cycles.- Improper storage temperature.- Contamination.- Oxidation of cysteines. | - Always aliquot reconstituted this compound to avoid freeze-thaw cycles.- Store at -80°C for long-term storage.- Use sterile techniques and high-purity water for reconstitution.- Prepare fresh solutions for critical experiments.- If oxidation is suspected, consider the addition of a reducing agent like DTT, but be aware this will disrupt the native disulfide bonds and likely inactivate the peptide. |
| Appearance of extra peaks in HPLC | - Degradation of the peptide.- Aggregation. | - Review storage conditions and handling procedures.- For aggregation, you can try to solubilize in a small amount of a chaotropic agent like guanidinium chloride, followed by dilution, but this may affect biological activity.- Perform a forced degradation study to identify potential degradation products. |
Visualizations
Caption: this compound signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Integrin signaling in tumor biology: mechanisms of intercellular crosstalk and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-Angiogenic Efficacy of Obtustatin and Endostatin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-angiogenic therapies, both endogenous proteins and exogenous agents are of significant interest for their potential to inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis. This guide provides an objective comparison of two such agents: obtustatin, a disintegrin from snake venom, and endostatin, a fragment of endogenous collagen XVIII. We will delve into their mechanisms of action, present supporting experimental data, and detail the methodologies used in key studies to evaluate their efficacy.
At a Glance: this compound vs. Endostatin
| Feature | This compound | Endostatin |
| Origin | Exogenous; purified from the venom of the Vipera lebetina obtusa viper.[1][2][3] | Endogenous; a C-terminal fragment of type XVIII collagen.[4][5][6][7] |
| Molecular Target | Primarily α1β1 integrin.[1][2][3] | Multiple targets including VEGF-R2, integrins (α5β1, αvβ3), and matrix metalloproteinases (MMPs).[4][6][8] |
| Primary Mechanism | Selective inhibition of α1β1 integrin, leading to inhibition of endothelial cell proliferation and induction of apoptosis.[1][9][10] | Broad-spectrum inhibition of endothelial cell migration, proliferation, and survival; interference with pro-angiogenic growth factor signaling.[5][6][11][12] |
| Clinical Status | Pre-clinical development. | Approved in China (as Endostar) for non-small-cell lung carcinoma; has undergone clinical trials in the US.[4][13] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-angiogenic effect through a highly specific mechanism, primarily by targeting the α1β1 integrin on endothelial cells.[1][2][3] This integrin is a receptor for collagen IV, a major component of the basement membrane. By blocking the interaction of α1β1 integrin with its ligand, this compound disrupts endothelial cell adhesion, migration, and proliferation, ultimately leading to apoptosis.[1][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound: a potent selective inhibitor of alpha1beta1 integrin in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endostatin’s Emerging Roles in Angiogenesis, Lymphangiogenesis, Disease, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiostatin and Endostatin: Key Players in a Dual Threat Approach to Cancer Treatment [sigmaaldrich.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Endostatin: an endogenous inhibitor of angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endostatin and Tumstatin Inhibit Angiogenesis in Different Ways - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 9. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. smartox-biotech.com [smartox-biotech.com]
- 11. Endostatin dramatically inhibits endothelial cell migration, vascular morphogenesis, and perivascular cell recruitment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endostatin causes G1 arrest of endothelial cells through inhibition of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellgs.com [cellgs.com]
A Comparative Analysis of Obtustatin and Other KTS-Disintegrins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of obtustatin and other KTS-disintegrins, focusing on their performance as inhibitors of α1β1 integrin and angiogenesis. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and workflows.
Introduction to KTS-Disintegrins
Disintegrins are a family of small, cysteine-rich proteins found in the venom of various snake species. They are potent antagonists of integrins, a class of cell adhesion receptors crucial for cell-cell and cell-extracellular matrix (ECM) interactions. While many disintegrins contain the Arginine-Glycine-Aspartic acid (RGD) motif to target a broad range of integrins, a distinct subgroup, the KTS-disintegrins, possess a Lysine-Threonine-Serine (KTS) sequence. This motif confers high selectivity for the α1β1 integrin, a key receptor for collagen that plays a significant role in angiogenesis, the formation of new blood vessels.
This compound, isolated from the venom of the Vipera lebetina obtusa, is the shortest known disintegrin, composed of only 41 amino acids.[1] Its discovery as a potent and selective inhibitor of α1β1 integrin has spurred interest in its therapeutic potential as an anti-angiogenic and anti-cancer agent.[2] This guide compares this compound with other notable KTS-disintegrins, including lebestatin and viperistatin, as well as the related RTS-disintegrin, jerdostatin.
Comparative Performance of KTS-Disintegrins
The inhibitory activity of this compound and other KTS-disintegrins has been evaluated in various in vitro and in vivo assays. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency.
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The data below compares the IC50 values of this compound, lebestatin, and viperistatin in cell adhesion assays, which measure the ability of cells to attach to an ECM substrate, in this case, collagen IV.
| Disintegrin | IC50 (nM) for α1β1-mediated Cell Adhesion to Collagen IV | Source |
| This compound | ~2 | [3] |
| Lebestatin | ~0.2 | [3][4] |
| Viperistatin | ~0.08 | [3] |
Lower IC50 values indicate higher potency.
As the data indicates, while this compound is a potent inhibitor, lebestatin and viperistatin demonstrate even greater potency in inhibiting α1β1 integrin-mediated cell adhesion to collagen IV.[3] Studies suggest that lebestatin has the highest activity, followed by this compound and then viperistatin in both cell adhesion and cell migration assays.[5]
In Vivo Anti-Angiogenic and Anti-Tumor Activity
The anti-angiogenic and anti-tumor effects of these disintegrins have been demonstrated in various animal models.
| Disintegrin | Model | Effect | Source |
| This compound | Chicken Chorioallantoic Membrane (CAM) Assay | Potently inhibited FGF2-stimulated angiogenesis. | [6] |
| Lewis Lung Syngeneic Mouse Model | Reduced tumor development by half. | [6] | |
| Lebestatin | Chicken Chorioallantoic Membrane (CAM) Assay | Exhibited a dose-dependent anti-angiogenic effect. | [4][7] |
| Viperistatin | Mouse Model | Showed limited in vivo activity, blocking B16F10 cell hematogenous metastasis by approximately 40%. | |
| Jerdostatin | Not specified | Described as an inhibitor of angiogenesis. | [8] |
Direct comparative studies of the in vivo efficacy of all four disintegrins using the same animal model and endpoint are limited. However, the available data consistently points to their potential as anti-angiogenic agents.
Mechanism of Action: Signaling Pathway Inhibition
KTS-disintegrins exert their anti-angiogenic effects by specifically binding to the α1β1 integrin on the surface of endothelial cells. This interaction blocks the binding of α1β1 integrin to its natural ligand, collagen, a major component of the basement membrane. The disruption of this crucial cell-matrix interaction inhibits downstream signaling pathways that are essential for endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of new blood vessel formation. One of the key pathways affected is the Vascular Endothelial Growth Factor (VEGF) signaling cascade, which plays a central role in angiogenesis.
Caption: Inhibition of α1β1 integrin by KTS-disintegrins blocks downstream signaling, leading to reduced angiogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis of KTS-disintegrins.
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to an extracellular matrix protein-coated surface and is used to determine the inhibitory effect of disintegrins.
Materials:
-
96-well microtiter plates
-
Extracellular matrix protein (e.g., Collagen Type IV)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Endothelial cells (e.g., HUVECs) or α1β1-integrin overexpressing cells
-
Cell culture medium
-
Disintegrin solutions (e.g., this compound, lebestatin) at various concentrations
-
Cell labeling dye (e.g., Calcein-AM)
-
Fluorometer
Procedure:
-
Coating: Coat the wells of a 96-well plate with collagen type IV (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium. Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Inhibition: Incubate the labeled cells with different concentrations of the disintegrin for 30 minutes at 37°C.
-
Adhesion: Add the cell-disintegrin mixture to the coated and blocked wells and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorometer. The percentage of inhibition is calculated relative to the control (cells without disintegrin).
Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic migration of cells through a porous membrane towards a chemoattractant and is used to assess the inhibitory effect of disintegrins on cell motility.
Materials:
-
24-well plate with transwell inserts (e.g., 8 µm pore size)
-
Chemoattractant (e.g., VEGF or serum)
-
Endothelial cells
-
Serum-free medium and complete medium
-
Disintegrin solutions
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
-
Microscope
Procedure:
-
Setup: Place the transwell inserts into the wells of the 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium.
-
Inhibition: Incubate the cells with different concentrations of the disintegrin for 30 minutes at room temperature.
-
Seeding: Seed the cell-disintegrin mixture into the upper chamber of the transwell insert.
-
Migration: Incubate the plate for 4-24 hours at 37°C to allow cell migration.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
In Vivo Chicken Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile PBS
-
Small scissors and forceps
-
Whatman filter paper discs or sterile sponges
-
Angiogenesis inducer (e.g., FGF2 or VEGF)
-
Disintegrin solutions
-
Stereomicroscope
-
Image analysis software
Procedure:
-
Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Application: On day 10, place a sterile filter paper disc or sponge soaked with the angiogenesis inducer and the test disintegrin (or vehicle control) onto the CAM.
-
Incubation: Seal the window and return the egg to the incubator for another 48-72 hours.
-
Observation and Quantification: Observe the area under the disc for new blood vessel formation using a stereomicroscope. Quantify the angiogenic response by counting the number of blood vessel branch points or by measuring the total vessel length using image analysis software.
In Vivo Subcutaneous Tumor Model
This model is used to evaluate the effect of anti-cancer and anti-angiogenic agents on tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells (e.g., Lewis Lung Carcinoma or B16F10 melanoma)
-
Cell culture medium and PBS
-
Syringes and needles
-
Disintegrin solutions
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture and harvest tumor cells. Resuspend the cells in sterile PBS or medium at a specific concentration (e.g., 1 x 10^6 cells/100 µL).
-
Tumor Inoculation: Subcutaneously inject the tumor cell suspension into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomly divide the mice into treatment and control groups. Administer the disintegrin (e.g., via intravenous or intraperitoneal injection) according to a predetermined schedule and dosage. The control group receives a vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the experiment (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for blood vessel density).
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating KTS-disintegrins.
Caption: A typical workflow for the preclinical evaluation of KTS-disintegrins as anti-angiogenic agents.
Caption: The logical cascade of events following the interaction of a KTS-disintegrin with α1β1 integrin.
Conclusion
This compound and other KTS-disintegrins represent a promising class of highly selective α1β1 integrin inhibitors with demonstrated anti-angiogenic and anti-tumor properties. While this compound is a potent inhibitor, comparative data suggests that other members of this family, such as lebestatin and viperistatin, may exhibit even greater in vitro potency. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for the continued investigation and development of these molecules as potential therapeutics for cancer and other angiogenesis-dependent diseases. Further head-to-head in vivo comparative studies are warranted to fully elucidate their relative therapeutic potential.
References
- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 2. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lebestatin, a disintegrin from Macrovipera venom, inhibits integrin-mediated cell adhesion, migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Specificity of Obtustatin: A Comparative Guide to its Cross-Reactivity with Integrins
For Researchers, Scientists, and Drug Development Professionals
Obtustatin, a 41-amino acid disintegrin isolated from the venom of the Vipera lebetina obtusa, has emerged as a potent and highly selective inhibitor of α1β1 integrin. This guide provides a comprehensive comparison of this compound's reactivity with its primary target versus other integrins, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Quantitative Comparison of this compound's Inhibitory Activity
This compound's remarkable specificity for α1β1 integrin is a key attribute for its therapeutic potential, particularly in angiogenesis-dependent diseases. The following table summarizes the inhibitory concentration (IC50) of this compound against a panel of human integrins, demonstrating its focused activity.
| Integrin Target | Ligand/Assay Condition | IC50 (nM) | Reference |
| α1β1 | Binding to Collagen IV | 0.8 - 2 | [1][2] |
| Adhesion to GFOGER peptide | 450 | [3] | |
| α2β1 | Cell Adhesion to Collagen I | No significant inhibition | [3] |
| α10β1 | Cell Adhesion | No significant inhibition | [3] |
| α11β1 | Cell Adhesion | No significant inhibition | [3] |
| αIIbβ3 | - | No significant inhibition reported | [1] |
| αvβ3 | - | No significant inhibition reported | [1] |
| α4β1 | - | No significant inhibition reported | [1] |
| α5β1 | - | No significant inhibition reported | [1] |
| α6β1 | - | No significant inhibition reported | [1] |
| α9β1 | - | No significant inhibition reported | [1] |
| α4β7 | - | No significant inhibition reported | [1] |
Key Finding: The data unequivocally shows that this compound is a highly potent inhibitor of α1β1 integrin, with IC50 values in the low nanomolar range. In stark contrast, it exhibits no significant inhibitory activity against a wide array of other integrins, including the closely related collagen-binding integrin α2β1, as well as α10β1 and α11β1.[1][3] This high degree of selectivity minimizes the potential for off-target effects, a crucial consideration in drug development.
Experimental Protocols
To ensure the transparency and reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Solid-Phase Integrin Binding Assay
This assay quantifies the direct binding of this compound to purified integrins.
Materials:
-
96-well high-binding microtiter plates
-
Purified human integrins (e.g., α1β1, α2β1)
-
Biotinylated this compound
-
Bovine Serum Albumin (BSA)
-
Tris-Buffered Saline (TBS) with divalent cations (e.g., 1 mM MnCl2)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with purified integrin (e.g., 1-5 µg/mL in TBS) overnight at 4°C.
-
Blocking: Wash the wells three times with TBS. Block non-specific binding sites by incubating with 3% BSA in TBS for 2 hours at room temperature.
-
Binding: Wash the wells three times with TBS containing 1 mM MnCl2. Add serial dilutions of biotinylated this compound to the wells and incubate for 3 hours at room temperature.
-
Detection: Wash the wells three times with TBS/MnCl2. Add Streptavidin-HRP conjugate (diluted according to manufacturer's instructions) and incubate for 1 hour at room temperature.
-
Development: Wash the wells five times with TBS/MnCl2. Add HRP substrate and incubate in the dark until sufficient color development.
-
Quantification: Stop the reaction with the stop solution. Measure the absorbance at 450 nm using a plate reader. The IC50 value is determined by plotting the absorbance against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Adhesion Assay
This assay measures the ability of this compound to inhibit integrin-mediated cell adhesion to an extracellular matrix (ECM) protein or a specific peptide.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., Collagen IV) or integrin-specific peptide (e.g., GFOGER)
-
Cells expressing the target integrin(s) (e.g., C2C12 cells transfected with specific integrins)
-
This compound
-
Cell labeling dye (e.g., Calcein-AM)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free cell culture medium
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the ECM protein or peptide (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Label the cells with a fluorescent dye according to the manufacturer's protocol. Resuspend the labeled cells in serum-free medium.
-
Inhibition: Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Adhesion: Add the cell-obtustatin mixture to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The percentage of inhibition is calculated relative to the control (no this compound). The IC50 value is determined as described in the solid-phase binding assay.
Signaling Pathways and Experimental Workflows
The high specificity of this compound for α1β1 integrin allows for the precise dissection of its downstream signaling effects.
This compound's Impact on Angiogenesis Signaling
This compound's anti-angiogenic properties stem from its ability to disrupt key signaling pathways in endothelial cells. By binding to α1β1 integrin, this compound can inhibit the pro-angiogenic signaling cascade initiated by factors such as Vascular Endothelial Growth Factor (VEGF).[4] This interference can block the activation of the Erk1/Erk2 MAP kinase pathway, which is crucial for endothelial cell proliferation and migration.[4]
Caption: this compound inhibits VEGF-mediated angiogenesis signaling.
Induction of Apoptosis in Endothelial Cells
Beyond inhibiting pro-angiogenic signals, this compound can actively induce apoptosis (programmed cell death) in endothelial cells. This pro-apoptotic effect is mediated through a caspase-dependent pathway, with evidence pointing to the activation of the extrinsic pathway via caspase 8.[5]
Caption: this compound induces apoptosis via a caspase-dependent pathway.
Experimental Workflow for Assessing Integrin Specificity
The determination of this compound's high specificity involves a systematic experimental approach, beginning with broad screening and culminating in detailed functional assays.
Caption: Workflow for determining this compound's integrin specificity.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Selectivity of the collagen-binding integrin inhibitors, TC-I-15 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The α1β1 and α2β1 Integrins Provide Critical Support for Vascular Endothelial Growth Factor Signaling, Endothelial Cell Migration, and Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anti-Tumor Efficacy of Obtustatin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the anti-tumor effects of obtustatin, a disintegrin known for its potent anti-angiogenic properties. Its performance is objectively evaluated against other anti-angiogenic agents, supported by experimental data to inform preclinical research and drug development strategies.
Executive Summary
This compound, a 41-amino acid disintegrin isolated from the venom of the Vipera lebetina obtusa, has demonstrated significant anti-tumor activity in multiple preclinical models. Its primary mechanism of action is the selective inhibition of α1β1 integrin on endothelial cells, leading to the suppression of angiogenesis, a critical process for tumor growth and metastasis. This guide presents a comparative analysis of this compound's in vivo efficacy against other notable anti-angiogenic agents, including Arresten, Contortrostatin, and Salmosin. The data presented herein is collated from various preclinical studies, highlighting key quantitative outcomes and detailed experimental methodologies.
Comparative Analysis of In Vivo Anti-Tumor Efficacy
The following table summarizes the in vivo anti-tumor effects of this compound and selected alternative anti-angiogenic agents.
| Agent | Target | Cancer Model | Animal Model | Dosage | Administration Route | Tumor Growth Inhibition | Citation |
| This compound | α1β1 Integrin | Lewis Lung Carcinoma | Syngeneic C57BL/6 Mice | 10 mg/kg/day | Subcutaneous | ~50% | [1] |
| This compound | B16F10 Melanoma | Syngeneic C57BL/6 Mice | 2.5 mg/kg & 5 mg/kg | Intravenous | Significant reduction | [2] | |
| This compound | MV3 Human Melanoma | Nude Mice | 2.5 mg/kg & 5 mg/kg | Intravenous | Complete blockage | [2] | |
| Arresten | α1β1 Integrin | Colon Carcinoma | C57BL/6 Mice | Not specified | Not specified | Significant decrease | [3] |
| Contortrostatin | αvβ3, αvβ5, α5β1 Integrins | MDA-MB-435 Breast Cancer | Nude Mice | 5 µ g/mouse/day | Intratumoral | 74% | [4] |
| Salmosin | αvβ3 Integrin | Lewis Lung Carcinoma | Mice | 10 mg/kg/day | Subcutaneous | Notable reduction | [3] |
Signaling Pathways and Mechanisms of Action
The anti-tumor activity of this compound and its counterparts is primarily mediated through the inhibition of integrin signaling, which is crucial for endothelial cell proliferation, migration, and survival—key steps in angiogenesis.
This compound Signaling Pathway
This compound selectively binds to the α1β1 integrin on endothelial cells. This interaction blocks the binding of α1β1 to its natural ligands, such as collagen IV, in the extracellular matrix. The disruption of this binding inhibits downstream signaling pathways, including the MAPK pathway, which ultimately leads to the induction of apoptosis in endothelial cells and a subsequent reduction in tumor vascularization.[2]
Caption: this compound inhibits angiogenesis by blocking α1β1 integrin signaling.
Alternative Agent Signaling Pathways
Contortrostatin and Salmosin primarily target αvβ3 integrin, which is highly expressed on activated endothelial cells. By blocking this integrin, they disrupt endothelial cell adhesion to the extracellular matrix protein vitronectin, thereby inhibiting angiogenesis. Arresten, similar to this compound, targets the α1β1 integrin.
Experimental Workflows
The in vivo validation of these anti-tumor agents typically follows a standardized experimental workflow, as depicted below.
Caption: Standard workflow for in vivo anti-tumor drug efficacy studies.
Detailed Experimental Protocols
This compound in Lewis Lung Carcinoma Model[1]
-
Animal Model: Male C57BL/6 mice.
-
Tumor Cell Line: Lewis Lung Carcinoma (LLC) cells.
-
Tumor Implantation: 1 x 10^6 LLC cells were injected subcutaneously into the flank of the mice.
-
Treatment Protocol: When tumors reached a palpable size, mice were randomly assigned to treatment and control groups. This compound was administered daily via subcutaneous injection at a dose of 10 mg/kg. The control group received vehicle (e.g., PBS).
-
Efficacy Evaluation: Tumor volume was measured every other day with calipers. At the end of the study, tumors were excised, weighed, and processed for histological analysis to determine microvessel density (MVD) using CD31 staining.
Contortrostatin in Breast Cancer Model[4]
-
Animal Model: Nude mice.
-
Tumor Cell Line: Human metastatic breast cancer cell line MDA-MB-435.
-
Tumor Implantation: Orthotopic xenograft model with MDA-MB-435 cells.
-
Treatment Protocol: Daily local injection of contortrostatin (5 µg per mouse per day) into the tumor mass.
Salmosin in Lewis Lung Carcinoma Model[3]
-
Animal Model: Mice.
-
Tumor Cell Line: Lewis Lung Carcinoma cells.
-
Tumor Implantation: Subcutaneous injection of LLC cells into the dorsal midline.
-
Treatment Protocol: Once tumors reached a mass of at least 100 mm³, salmosin was administered daily via subcutaneous injection at 10 mg/kg. The control group received PBS.
-
Efficacy Evaluation: Tumor growth was monitored.
Conclusion
This compound demonstrates robust anti-tumor efficacy in vivo, primarily through its potent and selective inhibition of α1β1 integrin-mediated angiogenesis. When compared to other disintegrins and anti-angiogenic agents, this compound's distinct target selectivity presents a compelling profile for further therapeutic development. The data and protocols summarized in this guide offer a valuable resource for researchers designing and interpreting preclinical studies aimed at validating novel anti-cancer therapies targeting the tumor microenvironment.
References
Obtustatin: A Potent and Selective Integrin Inhibitor in the Landscape of Anti-Angiogenic Therapies
For Immediate Publication
Philadelphia, PA – November 7, 2025 – In the competitive field of angiogenesis research and drug development, obtustatin, a disintegrin isolated from the venom of the Vipera lebetina obtusa viper, has emerged as a highly potent and selective inhibitor of α1β1 integrin, a key player in the formation of new blood vessels. This guide provides a comprehensive comparison of this compound's potency with other notable angiogenesis inhibitors, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their evaluation of anti-angiogenic compounds.
This compound's unique mechanism of action, targeting a specific integrin with high selectivity, distinguishes it from many other angiogenesis inhibitors. Its potency is highlighted by a half-maximal inhibitory concentration (IC50) in the low nanomolar range for blocking the interaction between α1β1 integrin and its ligand, collagen IV.[1] This precision targeting offers the potential for high efficacy with a reduced risk of off-target effects.
Comparative Potency of Angiogenesis Inhibitors
To provide a clear comparison, the following table summarizes the reported potencies (IC50 values) of this compound and other classes of angiogenesis inhibitors. It is crucial to note that these values were determined in various in vitro and in vivo assays under different experimental conditions, which can influence the apparent potency. Therefore, this table should be used as a comparative guide with consideration of the methodologies.
| Inhibitor | Class | Target(s) | IC50 | Assay | Cell Type / Substrate |
| This compound | Disintegrin | α1β1 Integrin | 0.8 nM [2][3] | Cell-free α1β1 integrin binding to collagen IV | Solubilized α1β1 integrin, Collagen IV |
| ~2 nM [1] | Inhibition of α1β1 integrin interaction with collagen IV | - | |||
| Lebestatin | Disintegrin | α1β1 Integrin | 0.2 nM | Cell adhesion assay | PC12 cells |
| Viperistatin | Disintegrin | α1β1 Integrin | 0.08 nM | Cell adhesion assay | - |
| Endostatin | Endogenous Protein | Multiple, including α5β1, αvβ3, αvβ5 integrins | ~3 nM | Inhibition of bFGF-induced endothelial cell migration | Human Dermal Microvascular Endothelial Cells |
| Bevacizumab (Avastin®) | Monoclonal Antibody | VEGF-A | 845 - 1,476 pM | Inhibition of VEGF-A induced VEGFR1 activation | Recombinant proteins |
| Sorafenib | Tyrosine Kinase Inhibitor | VEGFR, PDGFR, c-KIT, Raf | ~1.5 µM | Cytotoxicity assay on normal endothelial cells | HUVEC, HMEC |
| VEGFR-2 | 26 nM | Kinase inhibition assay | Purified VEGFR-2 | ||
| Sunitinib | Tyrosine Kinase Inhibitor | VEGFR, PDGFR, c-KIT, FLT3 | ~1.5 µM | Cytotoxicity assay on normal endothelial cells | HUVEC, HMEC |
Note: The IC50 values listed above are sourced from various publications and are not from direct head-to-head comparative studies in a single experimental setup. The potency of each inhibitor can vary significantly depending on the assay, cell type, and specific experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: this compound's anti-angiogenic signaling pathway.
References
Safety Operating Guide
Navigating the Safe Disposal of Obtustatin: A Procedural Guide
The proper disposal of Obtustatin, a potent disintegrin derived from snake venom, is critical for ensuring laboratory safety and environmental protection.[1][2] As a selective inhibitor of integrin α1β1, this peptide is increasingly utilized in cancer and angiogenesis research, making standardized disposal protocols essential for researchers, scientists, and drug development professionals.[1][3] While a specific, universally mandated disposal procedure for this compound is not publicly available, a comprehensive approach can be formulated by adhering to general principles for peptide toxin and laboratory chemical waste management, always prioritizing the information provided in the product-specific Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound.[1] This document contains detailed information regarding potential hazards, handling precautions, and emergency procedures. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times when handling this compound in any form.
**Step-by-Step Disposal Protocol
The following procedure is a recommended guideline based on best practices for handling potent peptide toxins. Institutional and local regulations must be followed and may require modifications to this protocol.
Step 1: Waste Identification and Segregation
Proper disposal begins with correct identification and separation of waste streams.[4] All materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Pure this compound (Solid/Powder): Unused or expired solid this compound.
-
Concentrated Solutions: Stock solutions or high-concentration experimental solutions.
-
Dilute Aqueous Solutions: Experimental waste, buffer washes, and HPLC waste containing low concentrations of this compound.
-
Contaminated Labware: Includes pipette tips, serological pipettes, centrifuge tubes, flasks, and vials.
-
Contaminated Sharps: Needles, syringes, or any other sharp objects that have contacted this compound.
-
Contaminated PPE: Gloves, disposable lab coats, or other protective equipment.
Step 2: Chemical Inactivation (Decontamination)
Due to its biological potency, this compound should be chemically inactivated before final disposal. While specific studies on this compound degradation are not available, protocols for other peptide toxins, such as α-conotoxins, provide a strong precedent.[5]
-
For Solid Waste and Concentrated Solutions: Carefully add the waste to a 6% sodium hypochlorite solution (household bleach can be used, check its concentration).[5] A volume of bleach at least 10 times the volume of the waste solution is recommended. Allow the mixture to sit for a minimum of 30 minutes to ensure complete denaturation and digestion of the peptide.
-
For Dilute Aqueous Solutions: Treatment with a 1% solution of an enzymatic detergent (e.g., Contrex™ EZ) may be a suitable alternative for large volumes of dilute waste, such as HPLC filtrate.[5] Alternatively, treatment with 6% sodium hypochlorite is also effective.[5]
Caution: When working with sodium hypochlorite, ensure adequate ventilation and avoid mixing with acidic waste, which can generate toxic chlorine gas.
Step 3: Neutralization and Collection
-
After inactivation with sodium hypochlorite (an alkaline solution), the resulting mixture should be neutralized.[6] Carefully add a suitable acid (e.g., hydrochloric acid or sulfuric acid) with continuous pH monitoring until a pH between 5 and 9 is achieved.[6]
-
Pour the neutralized, inactivated solution into a designated, clearly labeled hazardous waste container for aqueous chemical waste. Do not pour down the drain unless permitted by your institution's safety office and local regulations.
Step 4: Disposal of Contaminated Materials
-
Sharps: All sharps contaminated with this compound must be placed directly into a designated, puncture-resistant sharps container.[6]
-
Solid Waste (Non-Sharps): All contaminated labware (pipette tips, tubes, etc.) and PPE should be collected in a clearly labeled, leak-proof hazardous waste bag or container.[4][6]
-
Glassware: Reusable glassware should be soaked in a 6% sodium hypochlorite solution for at least 30 minutes, then washed thoroughly. If glassware is to be disposed of, it should be treated as contaminated chemical waste.[6]
Step 5: Final Disposal
-
All collected waste streams (liquid and solid) must be disposed of through a licensed professional waste disposal service.[4] Ensure all containers are properly labeled with the contents, date, and associated hazards to comply with institutional and regulatory requirements.[4][7]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, useful for experimental design and safety considerations.
| Property | Value | Source(s) |
| Molecular Weight | 4393.07 g/mol | |
| IC₅₀ | 0.8 nM (for α₁β₁ binding to type IV collagen) | [3] |
| Recommended Storage | Store powder at -20°C for up to 3 years. | [3] |
| Store solutions at -80°C for up to 6 months. | [8] | |
| Solubility | Soluble to 1 mg/mL in water. | [3] |
Visualizing the Disposal Workflow
The logical flow for the proper disposal of this compound is critical for ensuring all safety and regulatory steps are followed.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiostatic activity of this compound as α1β1 integrin inhibitor in experimental melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptiderecon.com [peptiderecon.com]
- 7. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 8. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
